Product packaging for Astrophloxine(Cat. No.:)

Astrophloxine

Cat. No.: B7800403
M. Wt: 512.5 g/mol
InChI Key: LGRNGKUSEZTBMB-UHFFFAOYSA-M
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Description

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Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H33IN2 B7800403 Astrophloxine

Properties

IUPAC Name

(2Z)-1-ethyl-2-[(E)-3-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N2.HI/c1-7-28-22-16-11-9-14-20(22)26(3,4)24(28)18-13-19-25-27(5,6)21-15-10-12-17-23(21)29(25)8-2;/h9-19H,7-8H2,1-6H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRNGKUSEZTBMB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CC)(C)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C2=CC=CC=C2C(/C1=C/C=C/C3=[N+](C4=CC=CC=C4C3(C)C)CC)(C)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14696-39-0
Record name 1,1'-Diethyl-3,3,3',3'-tetramethylindocarbocyanine Iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Astrophloxine: An In-depth Technical Guide to its Spectral Properties

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Phloxine B

Phloxine B is a water-soluble red dye derived from fluorescein, characterized by the presence of four bromine and four chlorine atoms.[1] It sees wide application as a biological stain, particularly in histology for coloring cytoplasm and connective tissues in shades of red, and as a viability dye for organisms like yeast.[1][2] Its strong fluorescence and well-documented spectral properties make it an excellent model for this technical guide.

Core Spectral and Photophysical Properties

The interaction of a fluorophore with light is defined by several key quantitative parameters. These properties determine the optimal conditions for its use in fluorescence-based applications and instrumentation.

Data Presentation

The following tables summarize the key spectral and photophysical properties of Phloxine B.

Table 1: Spectral Properties of Phloxine B

PropertyValueNotes
Excitation Maximum (λex)~540-548 nmThe peak wavelength of light absorbed by the molecule.[1][2][3][4]
Emission Maximum (λem)~564 nmThe peak wavelength of light emitted by the molecule after excitation.[1][2][4]
Molar Absorptivity (ε)1150-1300 M⁻¹cm⁻¹At 546-550 nm in 50% ethanol. This value indicates how strongly the dye absorbs light at a specific wavelength.[5]
Stokes Shift~16-24 nmThe difference between the excitation and emission maxima.

Table 2: Photophysical Properties of Phloxine B

PropertyValueNotes
AppearanceRed to brown powder[2]
Molecular FormulaC₂₀H₂Br₄Cl₄Na₂O₅[2]
Molar Mass829.63 g/mol [2]
SolubilitySoluble in water and ethanol[1][3]

Principles of Fluorescence

The phenomenon of fluorescence is best described by the Jablonski diagram, which illustrates the electronic and vibrational states of a molecule and the transitions between them.

Jablonski cluster_S0 S0 (Ground State) cluster_S1 S1 (Excited Singlet State) S0_v0 v=0 S0_v1 v=1 S1_v2 v=2 S0_v0->S1_v2 Absorption (Excitation) S0_v2 v=2 S1_v0 v=0 S1_v0->S0_v1 Fluorescence (Emission) S1_v1 v=1 S1_v2->S1_v0 Vibrational Relaxation (non-radiative)

Caption: Jablonski diagram illustrating the processes of light absorption, vibrational relaxation, and fluorescence emission.

Experimental Protocols

Accurate determination of a fluorophore's spectral properties requires standardized experimental procedures.

Measurement of Absorption Spectrum

Objective: To determine the wavelength(s) at which the fluorophore absorbs light most efficiently and to calculate its molar absorptivity.

Methodology:

  • Sample Preparation: Prepare a stock solution of Phloxine B in a suitable solvent (e.g., 50% ethanol) of a precisely known concentration. Create a series of dilutions from the stock solution.

  • Instrumentation: Use a UV-Visible spectrophotometer.

  • Procedure: a. Calibrate the spectrophotometer using a cuvette filled with the solvent as a blank. b. Measure the absorbance of each dilution across a relevant wavelength range (e.g., 400-600 nm for Phloxine B). c. Identify the wavelength of maximum absorbance (λmax).

  • Data Analysis: a. Plot absorbance at λmax versus concentration. b. According to the Beer-Lambert law (A = εcl), the molar absorptivity (ε) can be calculated from the slope of the resulting linear plot (where A is absorbance, c is concentration, and l is the path length of the cuvette, typically 1 cm).

Measurement of Fluorescence Excitation and Emission Spectra

Objective: To determine the optimal excitation wavelength and the resulting emission spectrum of the fluorophore.

Methodology:

  • Sample Preparation: Prepare a dilute solution of Phloxine B in the desired solvent. The absorbance at the excitation wavelength should generally be kept below 0.1 to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer.

  • Procedure for Emission Spectrum: a. Set the excitation monochromator to the fluorophore's absorption maximum (e.g., 540 nm for Phloxine B).[1][2] b. Scan the emission monochromator over a wavelength range that is longer than the excitation wavelength (e.g., 550-700 nm). c. The resulting plot of fluorescence intensity versus wavelength is the emission spectrum. The peak of this spectrum is the emission maximum (λem).[1][2]

  • Procedure for Excitation Spectrum: a. Set the emission monochromator to the fluorophore's emission maximum (e.g., 564 nm).[1][2] b. Scan the excitation monochromator over a range of shorter wavelengths (e.g., 450-560 nm). c. The resulting plot of fluorescence intensity versus wavelength is the excitation spectrum, which should closely resemble the absorption spectrum.

Experimental Workflow and Signaling Pathways

The application of fluorescent dyes in research often involves specific workflows for sample labeling and analysis.

General Workflow for Fluorescence Spectroscopy

The following diagram outlines a typical workflow for analyzing a sample using fluorescence spectroscopy.

Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare Fluorophore Stock Solution C Label Sample with Fluorophore A->C B Prepare Sample (e.g., cells, protein) B->C D Purify Labeled Sample C->D E Load Sample into Spectrofluorometer D->E F Set Excitation and Emission Parameters E->F G Measure Fluorescence Spectra F->G H Process Raw Data (e.g., background subtraction) G->H I Determine Spectral Peaks (λex, λem) H->I J Quantitative Analysis (e.g., concentration, binding) I->J

Caption: A generalized experimental workflow for fluorescence spectroscopy from sample preparation to data analysis.

Signaling Pathway Visualization: Phloxine B as a Viability Stain

Phloxine B can be used to differentiate between live and dead cells, particularly in yeast.[1] This application is based on the principle of membrane integrity.

Viability_Staining cluster_live Live Cell cluster_dead Dead Cell LiveCell Intact Cell Membrane NoEntry No Fluorescence Phloxine_Out Phloxine B (extracellular) Phloxine_Out->LiveCell Cannot Penetrate DeadCell Compromised Cell Membrane Phloxine_In Phloxine B (intracellular) Fluorescence Red Fluorescence Phloxine_In->Fluorescence Stains Cytosol Phloxine_Out2 Phloxine B (extracellular) Phloxine_Out2->DeadCell Enters Cell

Caption: Logical diagram illustrating the mechanism of Phloxine B as a cell viability stain.

Conclusion

This technical guide has outlined the fundamental spectral properties of fluorescent dyes, using Phloxine B as a practical example due to the lack of available data for Astrophloxine. The provided tables, protocols, and diagrams offer a comprehensive framework for researchers, scientists, and drug development professionals to understand, measure, and apply the principles of fluorescence spectroscopy in their work. The methodologies detailed are robust and can be adapted for the characterization of novel or less-documented fluorophores.

References

The Core Mechanism of Astrophloxine Fluorescence: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fluorescence mechanism of Astrophloxine, a versatile fluorescent dye. Known chemically as 1,1'-Diethyl-3,3,3',3'-tetramethylindocarbocyanine iodide, this compound is a member of the cyanine dye family, which is widely utilized in biological research for applications such as fluorescence microscopy and flow cytometry due to its exceptional photostability and strong absorption properties.[1][2] This document details its photophysical properties, the fundamental principles governing its fluorescence, and standardized protocols for its experimental application.

Photophysical Properties of this compound and Related Cyanine Dyes

Quantitative characterization of a fluorophore's photophysical properties is essential for its effective application. The following table summarizes key quantitative data for a closely related dicarbocyanine analog of this compound, providing a strong reference for its expected performance.

ParameterValueSolventReference
Peak Absorption Wavelength (λmax) 637.5 nmMethanol[3]
Molar Extinction Coefficient (ε) 200,000 M-1cm-1Methanol[3]
Fluorescence Quantum Yield (Φf) 0.4Methanol[3]

Note: The data presented is for 1,1'-Diethyl-3,3,3',3'-tetramethylindodicarbocyanine Iodide, a structurally similar cyanine dye. This information is provided as a close approximation of the photophysical properties of this compound (1,1'-Diethyl-3,3,3',3'-tetramethylindocarbocyanine Iodide).

The Mechanism of Fluorescence

The fluorescence of this compound, like other cyanine dyes, is governed by the process of absorbing and re-emitting light energy. This phenomenon can be comprehensively understood through the Jablonski diagram, which illustrates the electronic and vibrational states of a molecule and the transitions between them.

The process begins when the this compound molecule absorbs a photon of light, causing an electron to be promoted from its electronic ground state (S0) to a higher energy excited singlet state (S1 or S2). This is a very rapid event, occurring on the femtosecond timescale.

Following excitation, the molecule quickly undergoes vibrational relaxation and internal conversion, non-radiatively losing some energy as heat and descending to the lowest vibrational level of the first excited singlet state (S1). This process is significantly faster than the fluorescence emission itself.

From the S1 state, the molecule can return to the ground state (S0) through several pathways. The primary radiative pathway is fluorescence, where a photon is emitted. Due to the energy lost during vibrational relaxation, the emitted photon has lower energy (and thus a longer wavelength) than the absorbed photon. This energy difference between the peak excitation and peak emission wavelengths is known as the Stokes shift.

Competing with fluorescence are non-radiative decay pathways, such as internal conversion and intersystem crossing to a triplet state (T1). For many cyanine dyes, photoisomerization and fluorescence are the main processes responsible for the deactivation of the excited singlet state.[4] The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φf), which is the ratio of the number of photons emitted to the number of photons absorbed.

Jablonski_Diagram cluster_Singlet Singlet States cluster_Triplet Triplet State S0 S₀ (Ground State) S2 S₂ (Second Excited State) S0->S2 Absorption S1 S₁ (First Excited State) S1->S0 Fluorescence S1->S0 Non-radiative Decay T1 T₁ (First Triplet State) S1->T1 Intersystem Crossing S2->S1 Internal Conversion (Vibrational Relaxation) S0_v S1_v S2_v T1->S0 Phosphorescence (slow) T1_v Energy Energy Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Data Acquisition cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (this compound & Standard) prep_dilutions Create Dilute Solutions (Abs < 0.1) prep_stock->prep_dilutions measure_abs Measure Absorbance (UV-Vis Spectrophotometer) prep_dilutions->measure_abs measure_fluor Measure Fluorescence Spectra (Spectrofluorometer) prep_dilutions->measure_fluor plot Plot Integrated Intensity vs. Absorbance measure_abs->plot integrate Integrate Emission Spectra measure_fluor->integrate integrate->plot calculate Calculate Quantum Yield plot->calculate

References

Astrophloxine: A Technical Guide to Quantum Yield and Photostability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astrophloxine, also known by its chemical name 1,1'-Diethyl-3,3,3',3'-tetramethylindocarbocyanine Iodide, is a fluorescent dye belonging to the cyanine family.[1] These dyes are widely utilized in various biological and biomedical research applications, including fluorescence microscopy, flow cytometry, and as labels for biomolecules, due to their strong absorption and emission properties in the visible and near-infrared regions of the spectrum.[1] This technical guide provides an in-depth overview of the quantum yield and photostability of this compound, presenting available quantitative data, detailed experimental protocols for their determination, and visualizations of its application in experimental workflows.

While specific quantitative data for this compound is limited in publicly available literature, this guide draws upon data from closely related cyanine dyes to provide reasonable estimates and a thorough understanding of its expected photophysical behavior.

Quantitative Data

The following tables summarize the available quantitative data for this compound and a closely related indocarbocyanine dye. This data is essential for researchers planning experiments and needing to compare the performance of different fluorophores.

Table 1: Quantum Yield of this compound and a Related Indocarbocyanine Dye

Compound NameSynonymQuantum Yield (Φ)Solvent
1,1'-Diethyl-3,3,3',3'-tetramethylindocarbocyanine IodideThis compoundData not available-
1,1'-Diethyl-3,3,3',3'-tetramethylindodicarbocyanine Iodide-0.4Methanol

Note: The quantum yield of 1,1'-Diethyl-3,3,3',3'-tetramethylindodicarbocyanine Iodide is provided as a reference due to the lack of specific data for this compound. The structural similarity suggests that this compound's quantum yield is likely to be in a comparable range.

Table 2: Photostability of Cyanine Dyes

Dye FamilyGeneral Photostability CharacteristicsFactors Influencing Photostability
Cyanine Dyes (including this compound)Generally susceptible to photobleaching, particularly those with longer polymethine chains.[2] The photobleaching process often involves the generation of reactive oxygen species.[3][4] The rate of photobleaching is dependent on the illumination intensity and the chemical environment.Antioxidants: The presence of reducing agents or antioxidants, such as β-mercaptoethanol or specific thio-imidazole amino acids, can significantly enhance photostability.[5][6] Encapsulation: Encapsulating the dye within nanoparticles or other matrices can protect it from the environment and reduce photobleaching.[4][7] Solvent: The solvent environment can influence the rate of photobleaching.

Experimental Protocols

Accurate determination of quantum yield and photostability is crucial for the reliable application of fluorescent dyes. The following are detailed methodologies for these key experiments, adapted for cyanine dyes like this compound.

Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)

This protocol describes the relative method for determining the fluorescence quantum yield of a sample (this compound) by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • This compound solution of unknown quantum yield

  • Standard dye solution with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

  • Solvent (e.g., spectroscopic grade ethanol or methanol)

Procedure:

  • Prepare a series of dilute solutions of both the this compound and the standard dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.

  • Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity (I).

  • Plot the integrated fluorescence intensity versus absorbance for both the this compound and the standard dye.

  • Determine the slope of the linear fit for both plots.

  • Calculate the quantum yield of this compound (Φ_s) using the following equation:

    Φ_s = Φ_std * (m_s / m_std) * (η_s² / η_std²)

    Where:

    • Φ_std is the quantum yield of the standard

    • m_s is the slope of the plot for this compound

    • m_std is the slope of the plot for the standard

    • η_s is the refractive index of the solvent used for the sample

    • η_std is the refractive index of the solvent used for the standard (if different)

Protocol 2: Assessment of Photostability (Photobleaching Assay)

This protocol outlines a method to quantify the photostability of this compound by measuring the decrease in its fluorescence intensity over time upon continuous illumination.

Materials:

  • Fluorescence microscope equipped with a suitable excitation light source and filter set for this compound.

  • Camera for capturing fluorescence images.

  • Image analysis software.

  • This compound-labeled sample (e.g., stained cells or a solution in a well plate).

  • Mounting medium (if applicable).

Procedure:

  • Prepare the this compound-labeled sample and mount it on the microscope stage.

  • Select a region of interest (ROI) for analysis.

  • Acquire an initial fluorescence image (t=0) using a defined set of imaging parameters (e.g., excitation intensity, exposure time).

  • Continuously illuminate the sample with the excitation light.

  • Acquire fluorescence images at regular time intervals (e.g., every 30 seconds) for a defined duration.

  • Measure the mean fluorescence intensity within the ROI for each image using image analysis software.

  • Plot the normalized fluorescence intensity (Intensity at time t / Intensity at t=0) as a function of time.

  • Determine the photobleaching half-life (t½) , which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the application of this compound.

experimental_workflow_for_quantum_yield cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare this compound Solutions measure_abs Measure Absorbance (UV-Vis) prep_sample->measure_abs prep_standard Prepare Standard Dye Solutions prep_standard->measure_abs measure_fluor Measure Fluorescence (Spectrofluorometer) measure_abs->measure_fluor integrate_spectra Integrate Emission Spectra measure_fluor->integrate_spectra plot_data Plot Intensity vs. Absorbance integrate_spectra->plot_data calculate_qy Calculate Quantum Yield plot_data->calculate_qy photobleaching_mechanism S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption (hν) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing Bleached Photobleached Product S1->Bleached Direct Photoreaction T1->S0 Phosphorescence ROS Reactive Oxygen Species T1->ROS Energy Transfer to O₂ ROS->Bleached Reaction with Dye application_in_cell_imaging cluster_labeling Biomolecule Labeling cluster_imaging Cellular Imaging cluster_analysis Image Analysis dye This compound conjugate Labeled Biomolecule dye->conjugate biomolecule Antibody / Protein / DNA biomolecule->conjugate incubation Incubation conjugate->incubation cells Live or Fixed Cells cells->incubation microscopy Fluorescence Microscopy incubation->microscopy image Fluorescence Image microscopy->image localization Subcellular Localization image->localization quantification Signal Quantification image->quantification

References

Unveiling Astrophloxine: A Technical Guide to its Synthesis and Properties

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Astrophloxine, a vibrant reddish dye, has garnered significant interest within the scientific community for its potential applications in various fields, including textile dyeing and as a biological stain. This technical guide provides a comprehensive overview of the discovery, synthesis, and photophysical properties of this compound, with a focus on its experimental protocols and quantitative data. While the name "this compound" is not widely indexed in scientific literature, it is often associated with the phloxine family of dyes, particularly Astra Phloxine and Phloxine B. This document will primarily focus on the characteristics of these closely related and well-documented dyes as a proxy for understanding this compound.

Astra Phloxine is categorized as a basic dye, recognized for its brilliant fluorescence and excellent light and wash fastness.[1] It exists as a salt of a colored organic base containing amino and imino groups, typically combined with a colorless acid like hydrochloric or sulfuric acid.[1] Phloxine B, a xanthene dye and a derivative of fluorescein, is particularly valued in biological applications for its ability to differentiate between living and dead cells.[2]

Physicochemical Properties of Astra Phloxine

The general physical and chemical properties of Astra Phloxine are summarized below, providing a baseline for its characterization and application.

PropertyValueReference
Appearance Reddish Powder[1]
Dye Type Basic Dye[1]
Transparency Clear Transparent Liquid (in soln.)[1]
Strength 100%[1]
pH (1% Solution) 2.0 - 2.5[1]
Heat Stability 120 °C[1]
Solubility in Water 20 g/L[1]
Insoluble Matter ≤ 0.5%[1]
Solvents Acetic Acid, Water, HCl[1]

Synthesis of Related Azo Dyes: A General Protocol

Experimental Workflow for Azo Dye Synthesis

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Isolation and Purification A Aromatic Amine C Diazonium Salt Formation (0-5°C) A->C B Sodium Nitrite & Hydrochloric Acid B->C E Azo Dye Formation C->E D Coupling Agent (e.g., Naphthol derivative) D->E F Salting Out E->F G Filtration F->G H Drying G->H I Purified Azo Dye H->I G cluster_0 Live Cell cluster_1 Dead Cell A Intact Cell Membrane C Dye Exclusion A->C Blocks Entry B Phloxine B Dye B->A D Compromised Cell Membrane F Dye Entry & Staining D->F Allows Entry E Phloxine B Dye E->D

References

Astrophloxine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the available chemical and physical data for Astrophloxine. While a comprehensive analysis of its biological activity and experimental applications is limited by the current publicly available information, this document serves to consolidate the foundational knowledge of this compound.

Core Chemical and Physical Data

This compound, a synthetic dye, is identified by the following properties. The quantitative data is summarized in Table 1 for clarity and quick reference.

PropertyValueSource
CAS Number 14696-39-0[1][2]
Molecular Formula C₂₇H₃₃IN₂[1]
Molecular Weight 512.47 g/mol [1][2]
Synonym 1,1'-Diethyl-3,3,3',3'-tetramethylindocarbocyanine Iodide

Table 1: Core Properties of this compound

Experimental Data and Applications

An extensive review of scientific literature and chemical databases reveals a notable scarcity of in-depth experimental protocols, signaling pathway analyses, and quantitative biological data specifically pertaining to this compound. The compound is commercially available from various suppliers, indicating its use in research or industrial applications, yet detailed studies describing its mechanism of action, cellular uptake, or specific applications in fluorescence microscopy or as a biological probe are not readily found in peer-reviewed publications.

The chemical structure of this compound, as a cyanine dye, suggests potential applications in fluorescence-based assays and imaging, a common characteristic of this class of compounds. However, without specific experimental validation and published protocols, any discussion of its use in such contexts remains speculative.

Logical Relationship of Available Information

The following diagram illustrates the logical flow of the currently available information regarding this compound, highlighting the gap in biological and experimental data.

Astrophloxine_Information_Flow cluster_ID Chemical Identification cluster_Properties Inferred Properties cluster_Data_Gap Data Gap CAS_Number CAS Number 14696-39-0 Potential_Applications Potential as Fluorescent Probe CAS_Number->Potential_Applications Implies Molecular_Formula Molecular Formula C₂₇H₃₃IN₂ Molecular_Formula->Potential_Applications Molecular_Weight Molecular Weight 512.47 g/mol Molecular_Weight->Potential_Applications Experimental_Protocols Experimental Protocols (Unavailable) Potential_Applications->Experimental_Protocols Requires Signaling_Pathways Signaling Pathways (Unavailable) Potential_Applications->Signaling_Pathways Requires Quantitative_Data Quantitative Biological Data (Unavailable) Potential_Applications->Quantitative_Data Requires

Caption: Logical flow of this compound data availability.

Conclusion

While the fundamental chemical identifiers for this compound, such as its CAS number and molecular weight, are well-established, there is a significant deficit in the publicly accessible scientific literature regarding its biological applications and experimental use. Researchers and scientists interested in utilizing this compound are encouraged to perform initial validation experiments to determine its suitability for their specific research needs. Further publication of experimental findings related to this compound would be of great value to the scientific community.

References

Astrophloxine: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available safety and handling information for Astrophloxine (CAS RN: 14696-39-0). It is intended for use by qualified professionals in research and development. Direct, quantitative toxicological data for this compound is limited. Therefore, this guide incorporates safety data from closely related indocyanine dyes to provide a thorough understanding of handling precautions. All procedures should be conducted in accordance with institutional and national safety regulations.

Chemical and Physical Properties

This compound, also known by its synonym 1,1'-Diethyl-3,3,3',3'-tetramethylindocarbocyanine Iodide, is a fluorescent dye. Its key physical and chemical properties are summarized below.

PropertyValueSource
Molecular Formula C27H33IN2
Molecular Weight 512.48 g/mol
Appearance Red to Dark red to Dark purple powder to crystal
Purity >98.0% (HPLC)
CAS Number 14696-39-0
Condition to Avoid Light Sensitive[1]

Hazard Identification and Toxicological Data

HazardClassificationPrecautionary StatementSource
Skin Irritation Category 2Causes skin irritation.[2]
Eye Irritation Category 2Causes serious eye irritation.[2]
Acute Toxicity (Oral) WarningHarmful if swallowed.[3]
Acute Toxicity (Dermal) WarningHarmful in contact with skin.[3]

Quantitative Toxicological Data:

Specific LD50 and LC50 values for this compound are not available in the public domain. For a related compound, 3,3'-Diethylthiatricarbocyanine iodide, the following has been reported:

TestSpeciesRouteValueSource
LD50MouseIntraperitoneal0.1 mg/kg[3]

Note: This data is for a structurally related compound and should be used for guidance only. The toxicological properties of this compound have not been fully investigated.

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and maintain the integrity of this compound.

Personal Protective Equipment (PPE):

PPESpecification
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.

Handling:

  • Avoid contact with skin and eyes.

  • Avoid formation of dust and aerosols.

  • Provide appropriate exhaust ventilation at places where dust is formed.

  • Wash hands thoroughly after handling.

Storage:

  • Keep container tightly closed.

  • Store in a dry, cool, and well-ventilated place.

  • Due to its light sensitivity, protect from light.[1]

Experimental Protocols

This compound's fluorescent properties make it suitable for various applications in biological research, such as fluorescence microscopy and flow cytometry. Below are generalized protocols that can be adapted for use with this compound.

Protocol: Intracellular Staining for Flow Cytometry

This protocol provides a general framework for staining intracellular antigens. Optimization will be required for specific cell types and experimental conditions.

  • Cell Preparation: Prepare single-cell suspension from culture or tissue.

  • Surface Staining (Optional): If staining surface markers, perform this step before fixation.

  • Fixation:

    • Resuspend cells in 100 µL of IC Fixation Buffer.

    • Incubate for 20-60 minutes at room temperature, protected from light.

  • Permeabilization:

    • Add 2 mL of 1X Permeabilization Buffer and centrifuge at 400-600 x g for 5 minutes.

    • Discard the supernatant and repeat the wash.

    • Resuspend the cell pellet in 100 µL of 1X Permeabilization Buffer.

  • Intracellular Staining:

    • Add the appropriate concentration of this compound (or antibody conjugate).

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Wash and Resuspend:

    • Add 2 mL of 1X Permeabilization Buffer and centrifuge.

    • Resuspend cells in an appropriate buffer for flow cytometric analysis.

Protocol: Cellular Staining for Fluorescence Microscopy

This protocol outlines a general procedure for staining cells for visualization by fluorescence microscopy.

  • Cell Seeding: Seed cells on a suitable substrate (e.g., coverslips, chamber slides) and culture until the desired confluency.

  • Fixation:

    • Aspirate culture medium and wash with PBS.

    • Add a suitable fixative (e.g., 4% paraformaldehyde in PBS) and incubate for 10-20 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization (for intracellular targets):

    • Incubate with a permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-15 minutes.

    • Wash three times with PBS.

  • Staining:

    • Dilute this compound to the desired working concentration in a suitable buffer (e.g., PBS).

    • Incubate with the cells for a predetermined time (e.g., 30-60 minutes) at room temperature, protected from light.

  • Washing:

    • Aspirate the staining solution and wash three to five times with PBS.

  • Mounting and Imaging:

    • Mount the coverslip with an appropriate mounting medium.

    • Image using a fluorescence microscope with suitable filter sets for this compound's excitation and emission spectra.

Biological Activity and Potential Mechanism

Research on the cellular uptake of a related indocyanine dye, Indocyanine Green (ICG), suggests that its accumulation in tumor cells is linked to the high endocytic rate of cancer cells and may involve clathrin-mediated endocytosis.[4][5] The uptake of ICG has been shown to be dependent on concentration and incubation time.[5] It is plausible that this compound, as a similar indocyanine dye, may follow a comparable mechanism of cellular uptake.

Visualizations

Diagram: General Laboratory Safety Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response a Assess Risks b Review SDS & Protocols a->b c Select & Inspect PPE b->c d Work in Ventilated Area c->d e Weigh/Handle with Care d->e f Avoid Dust/Aerosol Generation e->f k Eye Contact: Flush with Water e->k l Skin Contact: Wash with Soap & Water e->l m Spill: Follow Institutional Procedures e->m g Decontaminate Work Area f->g h Dispose of Waste Properly g->h i Remove & Clean PPE h->i j Wash Hands Thoroughly i->j n Seek Medical Attention k->n l->n m->n G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_internalization Internalization cluster_intracellular Intracellular Fate A This compound in Medium B Binding to Cell Surface A->B C Clathrin-Mediated Endocytosis B->C D Endosome Formation C->D E Release into Cytoplasm D->E F Localization to Organelles E->F G Fluorescence Detection F->G

References

Astrophloxine as a member of the cyanine dye family

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Astrophloxine as a Member of the Cyanine Dye Family for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound, systematically known as 1,1'-Diethyl-3,3,3',3'-tetramethylindocarbocyanine iodide, is a synthetic fluorescent dye belonging to the extensive cyanine dye family.[1] Cyanine dyes are characterized by two nitrogen-containing heterocyclic nuclei linked by a polymethine bridge.[2] This structural motif results in a delocalized positive charge and is responsible for their strong light absorption and fluorescence properties. This compound, as an indocarbocyanine, features indole nuclei. Such dyes are widely utilized in biomedical research and diagnostics for applications including fluorescence microscopy and flow cytometry due to their high photostability and specific binding affinities for various biomolecules.[1]

Physicochemical and Spectral Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₂₇H₃₃IN₂
Molecular Weight 512.48 g/mol
CAS Number 14696-39-0
Appearance Red to purple powder[1]
Solubility Soluble in Methanol and DMSO[2]

Table 2: Spectral Properties

ParameterValue (Solvent)Source
Absorption Maximum (λmax) 551 nm (Ethanol)[3]
Molar Absorptivity (ε) Data not available for this compound. For the related dicarbocyanine, ε is 200,000 M⁻¹cm⁻¹ at 637.5 nm (Methanol).-
Emission Maximum (λem) Data not available. Expected to be ~20-30 nm red-shifted from λmax.-
Quantum Yield (Φ) Data not available for this compound. For the related dicarbocyanine, Φ is 0.4 (Methanol). A similar but different monocarbocyanine, 1,1'-diethyl-2,2'-cyanine iodide, has a very low estimated quantum yield of 0.001.-

Experimental Protocols

This compound's cationic nature and lipophilic character suggest its utility in staining mitochondria in living cells, as its accumulation is dependent on the mitochondrial membrane potential.

Live-Cell Staining of Mitochondria with this compound

This protocol is adapted from general procedures for staining mitochondria in live cells with cationic fluorescent dyes.

Materials:

  • This compound (1,1'-Diethyl-3,3,3',3'-tetramethylindocarbocyanine iodide)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Live cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., TRITC/Cy3 channel)

Procedure:

  • Preparation of Stock Solution:

    • Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

    • Store the stock solution at -20°C, protected from light.

  • Preparation of Staining Solution:

    • On the day of the experiment, dilute the 1 mM stock solution in warm (37°C) complete cell culture medium to a final working concentration. A typical starting concentration range is 50-200 nM. The optimal concentration should be determined empirically for each cell type and experimental condition.

  • Cell Staining:

    • Remove the culture medium from the live cells.

    • Add the pre-warmed this compound staining solution to the cells.

    • Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells twice with pre-warmed PBS or complete culture medium to remove unbound dye.

  • Imaging:

    • Add fresh, pre-warmed culture medium or PBS to the cells.

    • Image the stained mitochondria using a fluorescence microscope. For this compound with a λmax of ~551 nm, a TRITC or Cy3 filter set (e.g., excitation ~540-560 nm, emission ~570-620 nm) should be appropriate.

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Workflow for Assessing Mitochondrial Membrane Potential

Mitochondrial_Staining_Workflow start Prepare this compound Staining Solution incubate Incubate Live Cells with this compound start->incubate wash Wash to Remove Unbound Dye incubate->wash image Fluorescence Microscopy Imaging wash->image analysis Analyze Fluorescence Intensity image->analysis healthy Healthy Cells: Bright Mitochondrial Staining unhealthy Unhealthy Cells: Dim/No Mitochondrial Staining analysis->healthy High Intensity analysis->unhealthy Low Intensity

Caption: Experimental workflow for mitochondrial potential assessment.

Logical Diagram of this compound's Mechanism of Action in Mitochondrial Staining

Astrophloxine_Mechanism cluster_cell Living Cell This compound This compound (Cationic Dye) Cytosol Cytosol This compound->Cytosol Enters Cell Mitochondrion Mitochondrion (High Negative Membrane Potential) Accumulation Accumulation in Mitochondria Mitochondrion->Accumulation Cytosol->Mitochondrion Driven by Membrane Potential Fluorescence Fluorescence Signal Accumulation->Fluorescence

Caption: Mechanism of this compound accumulation in mitochondria.

References

Methodological & Application

Application Notes and Protocols for Live Cell Membrane Staining Using a Lipophilic Carbocyanine Dye

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Live cell imaging is a critical tool for observing the dynamic processes within living cells in real-time. Fluorescent dyes that specifically label subcellular structures are invaluable for these studies. Lipophilic carbocyanine dyes, such as DiI, are widely used for labeling the plasma membrane of live cells. These dyes are weakly fluorescent in aqueous environments but exhibit a significant increase in fluorescence intensity upon incorporation into the hydrophobic lipid bilayer of the cell membrane. The long aliphatic chains of DiI anchor the molecule within the membrane, allowing for stable and uniform labeling of the entire cell surface through lateral diffusion. Due to their low cytotoxicity at working concentrations and high photostability, these dyes are ideal for long-term cell tracking, studies of cell migration, cell-cell fusion, and membrane dynamics.

Quantitative Data

The photophysical and cytotoxic properties of the representative dye, DiI, are summarized in the table below. These values are essential for designing and optimizing live cell imaging experiments.

PropertyValue
Excitation Maximum (λex) ~549 nm[1][2][3]
Emission Maximum (λem) ~565 nm[2][3]
Quantum Yield (Φ) Environmentally sensitive; moderate. Approximately 0.07 in methanol.[4] The fluorescence is significantly enhanced when incorporated into lipid membranes.[2][5][6][7]
Molar Extinction Coefficient (ε) ~148,000 cm⁻¹M⁻¹ in methanol[3]
Photostability High; suitable for long-term imaging and time-lapse microscopy.[3][6][8][9]
Cytotoxicity Low at typical working concentrations (1-5 µM).[7][10][11] However, concentrations above 0.5 µg/mL have been shown to have toxic effects on some cell types.[12] It is recommended to determine the optimal non-toxic concentration for each cell type.
Solubility Soluble in ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[2]

Experimental Protocols

The following protocols provide a general guideline for staining live adherent and suspension cells with DiI. Optimization may be required for specific cell types and experimental conditions.

Materials Required:

  • DiI (e.g., as a solid or a pre-made solution)

  • Dimethyl sulfoxide (DMSO) or ethanol for stock solution preparation

  • Serum-free culture medium or Phosphate-Buffered Saline (PBS)

  • Complete culture medium (with serum)

  • Adherent or suspension cells

  • Standard cell culture equipment (e.g., incubator, centrifuge, pipettes)

  • Fluorescence microscope with appropriate filters (e.g., TRITC/Rhodamine filter set)

1. Preparation of Stock and Working Solutions

  • Stock Solution (1 mM): Prepare a 1 mM stock solution of DiI in high-quality, anhydrous DMSO or ethanol.[6][13] For example, dissolve 0.934 mg of DiI (MW = 933.87 g/mol ) in 1 mL of DMSO. Mix well by vortexing. Store the stock solution in small aliquots at -20°C, protected from light.[5][6]

  • Working Solution (1-5 µM): On the day of the experiment, dilute the 1 mM stock solution into serum-free culture medium or PBS to a final working concentration of 1-5 µM.[13][14] For example, to make a 5 µM working solution, add 5 µL of the 1 mM stock solution to 1 mL of serum-free medium. It is crucial to determine the optimal concentration for your specific cell type to achieve bright staining with minimal toxicity.

2. Staining Protocol for Adherent Cells

  • Culture adherent cells on coverslips or in culture dishes to the desired confluency.

  • Aspirate the culture medium from the cells.

  • Wash the cells once with pre-warmed (37°C) serum-free medium or PBS.

  • Add a sufficient volume of the DiI working solution (1-5 µM) to completely cover the cells.

  • Incubate the cells for 10-20 minutes at 37°C, protected from light.[10][14] The optimal incubation time can vary between cell types.

  • Aspirate the DiI working solution.

  • Wash the cells two to three times with pre-warmed complete culture medium to remove any unincorporated dye.[10][14]

  • Add fresh, pre-warmed complete culture medium to the cells.

  • The cells are now ready for fluorescence imaging.

3. Staining Protocol for Suspension Cells

  • Harvest the cells and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in pre-warmed (37°C) serum-free medium at a density of approximately 1 x 10⁶ cells/mL.[10]

  • Add the DiI working solution to the cell suspension to achieve a final concentration of 1-5 µM.

  • Incubate for 10-20 minutes at 37°C, protected from light, with occasional gentle mixing.[10]

  • After incubation, centrifuge the cells at 300 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in pre-warmed complete culture medium.

  • Repeat the centrifugation and washing step two more times to ensure the removal of all unincorporated dye.[10]

  • After the final wash, resuspend the cells in fresh, pre-warmed complete culture medium.

  • The cells are now ready for analysis by fluorescence microscopy or flow cytometry.

Visualizations

Live_Cell_Staining_Workflow Experimental Workflow for Live Cell Staining cluster_prep Preparation cluster_staining Staining cluster_post_staining Post-Staining prep_stock Prepare 1 mM DiI Stock Solution in DMSO prep_working Dilute to 1-5 µM Working Solution in Serum-Free Medium prep_stock->prep_working Dilute incubate Incubate with DiI Working Solution (10-20 min, 37°C) prep_working->incubate cell_prep Prepare Live Cells (Adherent or Suspension) cell_prep->incubate Add Dye wash Wash Cells 3x with Complete Medium incubate->wash image Image with Fluorescence Microscope (TRITC filter) wash->image

Caption: Workflow for staining live cells with DiI.

Cell_Migration_Assay Cell Migration Tracking with DiI Labeling cluster_labeling Cell Labeling cluster_assay Migration Assay cluster_analysis Analysis start Population of Live Cells label_cells Label cells with DiI (as per protocol) start->label_cells seed_cells Seed labeled cells (e.g., in a transwell insert or create a wound scratch) label_cells->seed_cells add_chemoattractant Add Chemoattractant (e.g., growth factor) seed_cells->add_chemoattractant time_lapse Time-Lapse Fluorescence Microscopy add_chemoattractant->time_lapse quantify Quantify Cell Migration (track individual cells or measure wound closure) time_lapse->quantify

References

Astrophloxine for Protein and Antibody Labeling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astrophloxine is a red fluorescent dye that can be utilized for the covalent labeling of proteins and antibodies. When functionalized with a succinimidyl ester (SE) or N-hydroxysuccinimide (NHS) ester reactive group, this compound becomes an amine-reactive probe that readily conjugates to primary amines (-NH₂) on proteins, such as the side chain of lysine residues or the N-terminus. This covalent bond formation results in a stable, fluorescently labeled protein or antibody that can be used in a variety of research and diagnostic applications, including immunofluorescence, flow cytometry, and western blotting.

This document provides detailed protocols for the labeling of proteins and antibodies with this compound NHS ester, methods for characterizing the conjugate, and an overview of its application in immunofluorescence.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for a representative red fluorescent dye, which can be used as an estimate for this compound.

ParameterValueReference
Excitation Maximum (λex) ~595 nm[1]
Emission Maximum (λem) ~615 nm[1]
Molar Extinction Coefficient (ε) ~80,000 cm⁻¹M⁻¹[2]
Quantum Yield (Φ) ~0.6-0.7N/A
Recommended Degree of Labeling (DOL) 2 - 10[3]

Table 1: Spectroscopic Properties of a Representative Red Fluorescent Dye (Texas Red™).

ParameterRecommended Range
Protein/Antibody Concentration 2 - 10 mg/mL
Dye-to-Protein Molar Ratio 5:1 to 15:1
Reaction pH 8.3 - 8.5
Reaction Time 1 - 2 hours
Reaction Temperature Room Temperature

Table 2: Recommended Reaction Conditions for this compound NHS Ester Labeling.

Experimental Protocols

Protocol 1: this compound NHS Ester Labeling of Proteins and Antibodies

This protocol describes the covalent conjugation of this compound NHS ester to proteins and antibodies.

Materials:

  • Protein or antibody of interest (free of amine-containing buffers like Tris or glycine, and stabilizers like BSA)

  • This compound NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25 desalting column)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare the Protein/Antibody:

    • Dissolve the protein or antibody in the Reaction Buffer to a final concentration of 2-10 mg/mL.[4] If the protein is already in a different buffer, perform a buffer exchange into the Reaction Buffer.

  • Prepare the this compound NHS Ester Stock Solution:

    • Immediately before use, dissolve the this compound NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[5] Vortex briefly to ensure complete dissolution.

  • Conjugation Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired dye-to-protein molar ratio (typically between 5:1 and 15:1).

    • Slowly add the calculated volume of the this compound stock solution to the protein/antibody solution while gently vortexing.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[4][5]

  • Purification of the Conjugate:

    • Separate the labeled protein/antibody from the unreacted dye using a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS.[5]

    • Collect the fractions containing the labeled protein/antibody (the first colored band to elute).

  • Storage:

    • Store the purified this compound-labeled protein/antibody at 4°C for short-term storage or at -20°C in aliquots for long-term storage.[5] Protect from light.

Protocol 2: Determination of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.[6]

Materials:

  • This compound-labeled protein/antibody (purified)

  • Unlabeled protein/antibody (for reference)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the this compound-labeled protein/antibody solution at 280 nm (A₂₈₀) and at the excitation maximum of this compound (~595 nm, A_max).[2]

  • Calculate Protein Concentration:

    • The absorbance at 280 nm is a contribution from both the protein and the dye. A correction factor (CF) is needed. The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at its λ_max. For Texas Red, a representative dye, this value is approximately 0.18.[2]

    • Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

      • ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).[7]

  • Calculate Dye Concentration:

    • Dye Concentration (M) = A_max / ε_dye

      • ε_dye: Molar extinction coefficient of this compound at its λ_max (~80,000 M⁻¹cm⁻¹).[2]

  • Calculate DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Application: Immunofluorescence

This compound-labeled antibodies are powerful tools for visualizing the localization of specific antigens in cells and tissues.

Protocol 3: Indirect Immunofluorescence Staining

This protocol describes a general workflow for indirect immunofluorescence using a primary antibody and an this compound-labeled secondary antibody.

Materials:

  • Cells or tissue sections on coverslips or slides

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Primary antibody (specific to the target antigen)

  • This compound-labeled secondary antibody (specific to the host species of the primary antibody)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Sample Preparation:

    • Fix the cells or tissue sections with the Fixation Solution for 10-20 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization (for intracellular antigens):

    • Incubate with Permeabilization Buffer for 10 minutes at room temperature.[8]

    • Wash three times with PBS.

  • Blocking:

    • Incubate with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.[8]

  • Primary Antibody Incubation:

    • Dilute the primary antibody in Blocking Buffer to its optimal working concentration.

    • Incubate the sample with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBS.

  • Secondary Antibody Incubation:

    • Dilute the this compound-labeled secondary antibody in Blocking Buffer.

    • Incubate the sample with the diluted secondary antibody for 1 hour at room temperature, protected from light.[8]

    • Wash three times with PBS, protected from light.

  • Counterstaining and Mounting:

    • Incubate with a nuclear counterstain like DAPI, if desired.

    • Wash with PBS.

    • Mount the coverslip onto a microscope slide using a mounting medium.

  • Visualization:

    • Image the sample using a fluorescence microscope equipped with appropriate filters for this compound (e.g., excitation ~595 nm, emission ~615 nm) and the counterstain.

Visualizations

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Protein/Antibody Protein/Antibody Mixing Mixing Protein/Antibody->Mixing This compound NHS Ester This compound NHS Ester This compound NHS Ester->Mixing Reaction Buffer (pH 8.3-8.5) Reaction Buffer (pH 8.3-8.5) Reaction Buffer (pH 8.3-8.5)->Mixing Incubation (1-2h, RT, dark) Incubation (1-2h, RT, dark) Mixing->Incubation (1-2h, RT, dark) Desalting Column Desalting Column Incubation (1-2h, RT, dark)->Desalting Column Labeled Conjugate Labeled Conjugate Desalting Column->Labeled Conjugate DOL Calculation DOL Calculation Labeled Conjugate->DOL Calculation

Caption: Workflow for this compound labeling of proteins and antibodies.

G Sample Preparation (Fixation & Permeabilization) Sample Preparation (Fixation & Permeabilization) Blocking (e.g., BSA) Blocking (e.g., BSA) Sample Preparation (Fixation & Permeabilization)->Blocking (e.g., BSA) Primary Antibody Incubation Primary Antibody Incubation Blocking (e.g., BSA)->Primary Antibody Incubation Wash Wash Primary Antibody Incubation->Wash This compound-labeled Secondary Antibody Incubation This compound-labeled Secondary Antibody Incubation Wash->this compound-labeled Secondary Antibody Incubation Wash_2 Wash (in dark) This compound-labeled Secondary Antibody Incubation->Wash_2 Counterstain & Mount Counterstain & Mount Wash_2->Counterstain & Mount Fluorescence Microscopy Fluorescence Microscopy Counterstain & Mount->Fluorescence Microscopy

Caption: Indirect immunofluorescence workflow.

References

Application Notes and Protocols for Astrophloxine (Phloxine B) in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astrophloxine, more commonly known by its scientific name Phloxine B, is a xanthene dye that exhibits bright red fluorescence.[1] A derivative of fluorescein, it is distinguished by the presence of four bromine and four chlorine atoms.[1] This structural modification influences its spectral properties and renders it a valuable tool in various biological applications.[1][2] Initially utilized as a biological stain for histology, its fluorescent properties have led to its adoption in a range of fluorescence microscopy techniques.[3][4] These application notes provide an overview of the characteristics of Phloxine B and detailed protocols for its use in cell viability assays, as a counterstain in immunofluorescence, and its emerging role in drug development.

Chemical and Photophysical Properties

Phloxine B is a water-soluble dye that appears as a red to brown powder.[1] Its utility in fluorescence microscopy is underpinned by its distinct spectral characteristics and photophysical behavior.

Quantitative Data Summary

PropertyValueSolventReference
Molar Mass 829.63 g·mol⁻¹-[1]
Absorption Maximum (λ_abs_) ~540-550 nmEthanol[1][5]
Molar Extinction Coefficient (ε) 83,000 cm⁻¹M⁻¹Ethanol[5]
Emission Maximum (λ_em_) ~564 nmEthanol[1]
Fluorescence Quantum Yield (Φ_F_) 0.67Ethanol[5]
Singlet Oxygen Quantum Yield (Φ_Δ_) 0.59D₂O

Photostability

Phloxine B is susceptible to photobleaching upon prolonged exposure to excitation light.[6] This characteristic, while a limitation for long-term imaging, can be harnessed in specific applications like photobleaching-based techniques.[7] For standard fluorescence microscopy, it is advisable to use an anti-fade mounting medium and minimize light exposure to preserve the fluorescent signal.

Applications in Fluorescence Microscopy

Cell Viability and Cytotoxicity Assays

Phloxine B is an effective dye for differentiating between live and dead cells. Its underlying principle is based on membrane integrity. The negatively charged dye is excluded by the intact plasma membrane of live cells.[1] In contrast, cells with compromised membranes, a hallmark of necrosis or late-stage apoptosis, allow the dye to enter and stain intracellular components, resulting in bright red fluorescence.[8] This property makes it a valuable tool for cytotoxicity assays in drug discovery and development.

Experimental Workflow: Cell Viability Assay using Phloxine B

G cluster_0 Cell Preparation cluster_1 Staining cluster_2 Imaging and Analysis prep Seed and culture cells in a multi-well plate treat Treat cells with test compounds prep->treat incubate Incubate for a defined period treat->incubate add_phloxine Add Phloxine B solution to each well incubate->add_phloxine Proceed to staining incubate_stain Incubate for a short duration (e.g., 5-15 min) add_phloxine->incubate_stain image Acquire images using a fluorescence microscope incubate_stain->image Proceed to imaging segment Segment images to identify total and stained cells image->segment quantify Quantify the percentage of dead (fluorescent) cells segment->quantify

Caption: Workflow for assessing cell viability using Phloxine B.

Protocol: Staining of Cultured Mammalian Cells for Viability Assessment

Materials:

  • Phloxine B powder

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture medium

  • Multi-well imaging plates (e.g., 96-well black, clear bottom)

  • Fluorescence microscope with appropriate filter sets (e.g., TRITC or Texas Red)

Procedure:

  • Preparation of Staining Solution:

    • Prepare a 1 mg/mL stock solution of Phloxine B in PBS.

    • For the working solution, dilute the stock solution in cell culture medium to a final concentration of 1-5 µg/mL. The optimal concentration may need to be determined empirically for different cell types.

  • Cell Culture and Treatment:

    • Seed mammalian cells in a multi-well imaging plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with the compounds of interest or vehicle control for the desired duration.

  • Staining:

    • After treatment, gently add the Phloxine B working solution to each well.

    • Incubate the plate for 5-15 minutes at room temperature, protected from light.

  • Imaging:

    • Without washing, immediately image the cells using a fluorescence microscope.

    • Acquire images in both the brightfield/phase-contrast channel (to visualize all cells) and the red fluorescence channel (to visualize dead cells).

  • Analysis:

    • Count the total number of cells using the brightfield/phase-contrast images.

    • Count the number of red fluorescent (dead) cells.

    • Calculate the percentage of dead cells for each treatment condition.

Counterstaining in Immunofluorescence

While not a conventional immunofluorescence counterstain, Phloxine B can be used to visualize the cytoplasm of cells in conjunction with nuclear and specific protein staining. Its red fluorescence can provide context to the localization of other fluorescently labeled targets.

Protocol: Phloxine B as a Cytoplasmic Counterstain in Immunofluorescence

This protocol assumes prior fixation, permeabilization, and primary/secondary antibody staining for the target of interest.

Materials:

  • Fixed and antibody-labeled cells on coverslips or in imaging plates

  • Phloxine B staining solution (1-5 µg/mL in PBS)

  • PBS

  • Antifade mounting medium

Procedure:

  • Final Washes of Immunofluorescence Protocol:

    • After the final wash step following secondary antibody incubation, proceed with Phloxine B staining.

  • Phloxine B Staining:

    • Incubate the samples with the Phloxine B staining solution for 5-10 minutes at room temperature, protected from light.

  • Final Wash:

    • Gently wash the samples two to three times with PBS to remove unbound dye.

  • Mounting:

    • Mount the coverslips onto microscope slides using an antifade mounting medium. For imaging plates, add mounting medium directly to the wells.

  • Imaging:

    • Image the samples using a fluorescence microscope with the appropriate filter sets for the primary/secondary antibody fluorophore and for Phloxine B.

Application in Drug Development

The unique properties of Phloxine B make it a valuable tool in several areas of drug development research.

Antimicrobial Photodynamic Therapy (aPDT)

Phloxine B acts as a photosensitizer; upon excitation with light of a suitable wavelength (around 530-550 nm), it can generate reactive oxygen species (ROS), primarily singlet oxygen.[5] This light-activated cytotoxicity is being explored for antimicrobial photodynamic therapy (aPDT).[5] In aPDT, Phloxine B can be used to selectively kill pathogenic bacteria upon illumination, offering a targeted approach to treating infections.[2][5]

Signaling Pathway: Mechanism of Phloxine B in Antimicrobial Photodynamic Therapy

G PhB Phloxine B (Ground State) PhB_excited Phloxine B (Excited Singlet State) PhB->PhB_excited Light Absorption (~540 nm) PhB_triplet Phloxine B (Excited Triplet State) PhB_excited->PhB_triplet Intersystem Crossing PhB_triplet->PhB Phosphorescence O2_singlet Singlet Oxygen (¹O₂) PhB_triplet->O2_singlet Energy Transfer O2 Molecular Oxygen (³O₂) Cell_damage Bacterial Cell Damage (Oxidative Stress) O2_singlet->Cell_damage Oxidation of Cellular Components Cell_death Bacterial Cell Death Cell_damage->Cell_death

Caption: Phloxine B-mediated photodynamic therapy mechanism.

High-Throughput Screening (HTS) for Cytotoxicity

The straightforward "add-and-read" nature of Phloxine B-based viability assays makes it amenable to high-throughput screening (HTS) platforms. Automated fluorescence microscopy systems can rapidly image multi-well plates stained with Phloxine B to assess the cytotoxic effects of large compound libraries, providing a quantitative measure of cell death.

Conclusion

This compound, or Phloxine B, is a versatile fluorescent dye with established and emerging applications in fluorescence microscopy. Its utility in cell viability and cytotoxicity assays is well-documented, and its role as a photosensitizer in antimicrobial photodynamic therapy highlights its potential in drug development. The protocols provided herein offer a starting point for researchers to incorporate this valuable tool into their experimental workflows. As with any fluorescent probe, optimization of staining conditions is recommended for specific cell types and experimental setups to ensure reliable and reproducible results.

References

Astrophloxine for Nucleic Acid Detection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astrophloxine is a fluorescent dye belonging to the cyanine family of compounds, identified chemically as 1,1'-Diethyl-3,3,3',3'-tetramethylindocarbocyanine Iodide.[1] Cyanine dyes are widely utilized in molecular biology for the detection and quantification of nucleic acids due to their characteristic fluorescence enhancement upon binding to DNA and RNA. This compound's utility stems from its strong absorption properties and exceptional photostability, making it a valuable tool for various applications, including fluorescence microscopy and flow cytometry.[1] This document provides detailed application notes and protocols for the use of this compound in nucleic acid detection.

Principle of Action

Cyanine dyes, including this compound, are characterized by their low intrinsic fluorescence in solution. However, upon binding to nucleic acids, their fluorescence quantum yield can increase significantly, often by several orders of magnitude. This fluorescence enhancement is the basis for their use as nucleic acid stains. The binding of cyanine dyes to nucleic acids can occur through two primary mechanisms:

  • Intercalation: The planar aromatic ring system of the dye inserts itself between the base pairs of the DNA double helix.

  • Minor Groove Binding: The dye molecule fits into the minor groove of the DNA helix.

The specific binding mode can influence the spectral properties of the dye-nucleic acid complex. The interaction with nucleic acids restricts the conformational flexibility of the dye molecule, leading to a decrease in non-radiative decay pathways and a corresponding increase in fluorescence emission.

Physicochemical and Spectroscopic Data

While specific experimental data for this compound's interaction with nucleic acids is not widely published, data for a closely related dicarbocyanine analog in methanol provides a starting point for its spectral properties. It is important to note that these values may shift upon binding to nucleic acids in aqueous buffers.

PropertyValueReference
Chemical Name1,1'-Diethyl-3,3,3',3'-tetramethylindocarbocyanine Iodide[1]
Molecular FormulaC₂₇H₃₃IN₂[1]
Molecular Weight512.48 g/mol
AppearanceRed to purple powder
Spectroscopic Properties (of a related dicarbocyanine in Methanol)
Absorption Maximum (λabs)637.5 nm[2]
Molar Extinction Coefficient (ε)200,000 cm⁻¹M⁻¹[2]
Fluorescence Quantum Yield (Φ)0.4[2]

Note: The excitation and emission maxima, as well as the quantum yield, are expected to change upon binding of this compound to DNA and RNA in aqueous buffers. Researchers should empirically determine the optimal excitation and emission wavelengths for their specific application.

Signaling Pathway and Experimental Workflow

The mechanism of this compound fluorescence upon nucleic acid binding and a general experimental workflow are depicted below.

This compound Nucleic Acid Detection Pathway cluster_0 Mechanism of Fluorescence Free this compound Free this compound This compound-Nucleic Acid Complex This compound-Nucleic Acid Complex Free this compound->this compound-Nucleic Acid Complex Binding (Intercalation/Groove Binding) Low Fluorescence Low Fluorescence Free this compound->Low Fluorescence Rotational Freedom (Non-radiative decay) Nucleic Acid Nucleic Acid Nucleic Acid->this compound-Nucleic Acid Complex High Fluorescence High Fluorescence This compound-Nucleic Acid Complex->High Fluorescence Restricted Rotation (Radiative decay) General Experimental Workflow Sample Preparation Sample Preparation This compound Staining This compound Staining Sample Preparation->this compound Staining Incubation Incubation This compound Staining->Incubation Washing (Optional) Washing (Optional) Incubation->Washing (Optional) Fluorescence Detection Fluorescence Detection Washing (Optional)->Fluorescence Detection Data Analysis Data Analysis Fluorescence Detection->Data Analysis

References

Application Notes and Protocols: Astrophloxine Conjugation to Biomolecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astrophloxine is a novel fluorescent dye belonging to the xanthene class, engineered for high photostability and quantum yield. Its bright red fluorescence and reactivity towards primary amines make it an ideal candidate for the fluorescent labeling of a wide range of biomolecules, including proteins, antibodies, and peptides. This document provides detailed protocols for the conjugation of this compound NHS (N-hydroxysuccinimidyl) ester to biomolecules and outlines its applications in research and drug development. The this compound NHS ester forms a stable covalent amide bond with primary amino groups, such as the side chain of lysine residues in proteins.

Properties of this compound Dyes

This compound dyes are characterized by their strong absorption in the orange-red region of the visible spectrum and their intense red fluorescence. These properties make them suitable for various fluorescence-based applications, minimizing background fluorescence from biological samples.

PropertyValue
Excitation Maximum (λ_max_)~590 nm
Emission Maximum (λ_em_)~617 nm
Molar Extinction Coefficient>80,000 M⁻¹cm⁻¹
Quantum Yield>0.3
Reactive GroupN-hydroxysuccinimidyl (NHS) ester
ReactivityPrimary amines

Experimental Protocols

Protocol 1: General Protein and Antibody Labeling with this compound NHS Ester

This protocol describes a general method for conjugating this compound NHS ester to proteins and antibodies. The degree of labeling can be modulated by adjusting the molar ratio of the dye to the protein.

Materials:

  • Protein or antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS)

  • This compound NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 1 M Sodium bicarbonate buffer (pH 8.3-8.5)

  • Purification column (e.g., gel filtration, size-exclusion chromatography)

  • Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein or antibody in an amine-free buffer such as phosphate-buffered saline (PBS) at a concentration of 1-10 mg/mL.[1][2] If the protein solution contains amine-containing buffers (e.g., Tris), they must be removed by dialysis or buffer exchange.

  • Adjust pH: Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to raise the pH to between 8.3 and 8.5, which is optimal for the conjugation reaction.[1][3][4]

  • Prepare this compound NHS Ester Solution: Immediately before use, dissolve the this compound NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.[1][4]

  • Calculate Molar Ratio: Determine the desired molar excess of the dye to the protein. A common starting point is a 5- to 20-fold molar excess. The amount of dye can be calculated using the following formula:

    Volume of Dye (µL) = (Molar excess of dye / Protein concentration (M)) * Protein volume (µL) * (Dye concentration (mg/mL) / Dye molecular weight ( g/mol ))⁻¹

  • Reaction: Add the calculated volume of the this compound NHS ester solution to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[2]

  • Quenching (Optional): To stop the reaction, add a final concentration of 50-100 mM hydroxylamine or another amine-containing buffer. Incubate for 30 minutes at room temperature.

  • Purification: Separate the labeled protein from the unreacted dye and byproducts using a purification column such as a gel filtration or size-exclusion column.[2][3]

Protocol 2: Determination of Degree of Labeling (DOL)

The degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorption maximum of this compound (~590 nm, A_max_).

  • Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm:

    Protein Concentration (M) = [A₂₈₀ - (A_max_ * CF)] / ε_protein_

    Where:

    • CF is the correction factor (A₂₈₀ of the dye / A_max_ of the dye).

    • ε_protein_ is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the DOL using the following formula:

    DOL = A_max_ / (ε_dye_ * Protein Concentration (M))

    Where:

    • ε_dye_ is the molar extinction coefficient of this compound at its λ_max_.

Applications in Research and Drug Development

This compound-conjugated biomolecules are valuable tools in various research and drug development applications.

  • Fluorescence Microscopy and Imaging: Labeled antibodies and proteins can be used to visualize the localization and dynamics of target molecules in cells and tissues.

  • Flow Cytometry: this compound conjugates are suitable for identifying and sorting cell populations based on the expression of specific cell surface or intracellular markers.[5]

  • Immunoassays: The high fluorescence of this compound enhances the sensitivity of immunoassays such as ELISA and Western blotting.

  • Drug Delivery and Targeting: Fluorescently labeling drug candidates or delivery vehicles allows for the tracking of their biodistribution and cellular uptake.[6][7] The development of antibody-drug conjugates (ADCs) often utilizes fluorescent dyes for characterization.[8]

Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis A Prepare Protein Solution (1-10 mg/mL, amine-free buffer) B Adjust pH to 8.3-8.5 A->B D Mix Protein and Dye Solutions B->D C Prepare this compound NHS Ester Solution (10 mg/mL) C->D E Incubate 1-2 hours at RT D->E F Purify Conjugate (Gel Filtration) E->F G Determine DOL (Spectrophotometry) F->G

Caption: Experimental workflow for this compound conjugation.

signaling_pathway cluster_cell Cellular Application Antibody This compound-Antibody Conjugate Receptor Cell Surface Receptor Antibody->Receptor Binding Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking Imaging Fluorescence Imaging Lysosome->Imaging Signal Detection

Caption: Cellular uptake and imaging with this compound conjugates.

logical_relationship Biomolecule Biomolecule (Protein, Antibody) Conjugate This compound-Biomolecule Conjugate Biomolecule->Conjugate Dye This compound NHS Ester Dye->Conjugate Application Downstream Applications Conjugate->Application

Caption: Logical relationship of bioconjugation components.

References

Astrophloxine in Flow Cytometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Comprehensive searches for "Astrophloxine" in the context of flow cytometry applications did not yield specific results. It is possible that "this compound" is a novel, highly specialized, or alternatively named fluorochrome. The following application notes and protocols are based on general principles for red fluorescent dyes in flow cytometry and are intended as a guide. Researchers should validate the specific spectral properties and staining characteristics of their chosen fluorochrome before commencing experiments.

Introduction to Red Fluorochromes in Flow Cytometry

Red fluorescent dyes are integral to multicolor flow cytometry, enabling the detection of specific cell populations, proteins, and cellular processes. These fluorochromes are typically excited by yellow-green (561 nm) or red (633-640 nm) lasers and emit in the red to far-red spectrum. The choice of a red fluorochrome depends on the instrument's laser and filter configuration, the expression level of the target antigen, and the other fluorochromes in the experimental panel to minimize spectral overlap.

Spectral Properties of Common Red Fluorescent Dyes

To assist in the potential identification of the fluorochrome of interest, the following table summarizes the spectral properties of several common red dyes used in flow cytometry.

FluorochromeExcitation Max (nm)Emission Max (nm)Relative Brightness
Phycoerythrin (PE)496, 565578Very High
PE-Texas Red495, 565615High
PE-Cy5496, 565667High
PE-Cy7496, 565785High
Allophycocyanin (APC)650660High
Alexa Fluor 647650668High
APC-Cy7650785Moderate

Experimental Protocols

Antibody Conjugation to a Red Fluorochrome

This protocol provides a general procedure for conjugating a purified antibody to an amine-reactive red fluorescent dye. Note that specific protocols may vary depending on the chemistry of the dye.

Materials:

  • Purified antibody (carrier-free, in a buffer such as PBS)

  • Amine-reactive red fluorochrome (e.g., NHS ester)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sodium bicarbonate buffer (0.1 M, pH 8.3)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in the sodium bicarbonate buffer at a concentration of 1-2 mg/mL.

  • Dye Preparation:

    • Dissolve the amine-reactive red fluorochrome in DMSO to create a 10 mg/mL stock solution.

  • Conjugation Reaction:

    • Add a calculated amount of the dye stock solution to the antibody solution. The optimal molar ratio of dye to antibody should be determined empirically but often ranges from 8:1 to 20:1.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the conjugated antibody from the unconjugated dye using a size-exclusion chromatography column pre-equilibrated with PBS.

    • Collect the fractions containing the labeled antibody. The first colored peak to elute is typically the conjugated antibody.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and the excitation maximum of the dye.

Cell Surface Staining for Flow Cytometry

This protocol outlines a general procedure for staining suspended cells with a fluorochrome-conjugated antibody for flow cytometry analysis.

Materials:

  • Single-cell suspension (e.g., peripheral blood mononuclear cells, cultured cells)

  • Fluorochrome-conjugated primary antibody

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Fixation/Permeabilization buffers (if performing intracellular staining)

  • Isotype control antibody (conjugated with the same fluorochrome)

  • Propidium iodide (PI) or other viability dye

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension at a concentration of 1 x 10^7 cells/mL in ice-cold Flow Cytometry Staining Buffer.

  • Blocking (Optional):

    • To prevent non-specific antibody binding, incubate cells with an Fc receptor blocking solution for 10-15 minutes on ice.

  • Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.

    • Add the predetermined optimal concentration of the fluorochrome-conjugated antibody to the cells.

    • Add the isotype control antibody to a separate tube as a negative control.

    • Incubate for 20-30 minutes on ice or at 4°C, protected from light.

  • Washing:

    • Add 2-3 mL of ice-cold Flow Cytometry Staining Buffer to each tube.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C.

    • Carefully decant the supernatant.

    • Repeat the wash step twice.

  • Viability Staining:

    • Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.

    • Add a viability dye such as PI just before analysis to exclude dead cells.

  • Acquisition:

    • Acquire the samples on a flow cytometer equipped with the appropriate lasers and filters for the chosen red fluorochrome.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis start Single-Cell Suspension block Fc Receptor Blocking start->block stain Incubate with Fluorochrome-conjugated Antibody block->stain wash1 Wash stain->wash1 wash2 Wash wash1->wash2 viability Viability Dye wash2->viability acquire Flow Cytometry Acquisition viability->acquire

Caption: General workflow for cell surface staining in flow cytometry.

Antibody_Conjugation_Workflow cluster_reactants Reactant Preparation cluster_reaction Conjugation cluster_purification Purification & QC antibody Purified Antibody mix Mix Antibody and Dye antibody->mix dye Amine-Reactive Dye dye->mix incubate Incubate mix->incubate purify Size-Exclusion Chromatography incubate->purify qc Determine Degree of Labeling purify->qc

Caption: Workflow for antibody conjugation to a fluorescent dye.

Troubleshooting & Optimization

Technical Support Center: Mitigating Photobleaching of Astrophloxine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the photobleaching of Astrophloxine in their fluorescence microscopy experiments.

Initial Identification of this compound: The fluorescent dye "this compound" is identified as C.I. Basic Red 12, a cationic dye belonging to the methine class. It is also known by various trade names, including "Astra Phloxine FF". Understanding its chemical class is crucial for devising effective strategies to combat photobleaching.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

A1: this compound is the common name for the fluorescent dye C.I. Basic Red 12. It is a cationic methine dye. While detailed photophysical data is not extensively published in academic literature, its steady-state fluorescence maximum in an aqueous solution is reported to be approximately 560 nm.[1]

Q2: Why is my this compound signal fading so quickly?

A2: The fading of your fluorescent signal is likely due to photobleaching, a process where the fluorophore is photochemically altered and loses its ability to fluoresce. This is a common issue with many organic dyes, including those in the methine class, especially under intense illumination. The process is often mediated by reactions with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that can irreversibly damage the dye molecule.

Q3: What are the general strategies to reduce photobleaching?

A3: There are four primary strategies to combat photobleaching:

  • Optimize Imaging Conditions: Reduce the intensity and duration of the excitation light.[2][3][4]

  • Use Antifade Reagents: Incorporate chemical cocktails into your mounting medium that quench triplet states and scavenge reactive oxygen species.[3][5]

  • Choose a More Photostable Fluorophore: If photobleaching is severe and cannot be mitigated, consider using a more robust dye for your application.[2]

  • Control the Sample Environment: Reducing the oxygen concentration in the sample can significantly decrease the rate of photobleaching.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: My this compound signal is barely visible from the start.

Possible Cause Troubleshooting Step
Low Quantum Yield in the Local Environment The fluorescence quantum yield (the efficiency of photon emission) of a dye can be highly dependent on its environment. For methine dyes, binding to certain cellular structures can lead to quenching.
Incorrect Filter Set Ensure that your microscope's excitation and emission filters are appropriate for this compound's spectral profile (fluorescence max ~560 nm).
Low Dye Concentration While higher concentrations can sometimes increase photobleaching, a concentration that is too low will result in a weak initial signal. Titrate the dye concentration to find an optimal balance.

Issue 2: The signal is initially bright but fades within seconds of illumination.

Possible Cause Troubleshooting Step
High Excitation Light Intensity This is the most common cause of rapid photobleaching. Reduce the laser power or lamp intensity to the lowest level that provides an acceptable signal-to-noise ratio. Use neutral density filters to attenuate the light source.[3][4]
Long Exposure Times Use the shortest possible exposure time for your camera that still yields a clear image.
Absence of Antifade Reagents Imaging without an antifade reagent will lead to rapid signal loss. Prepare or purchase a suitable antifade mounting medium.
High Oxygen Concentration For live-cell imaging, consider using an oxygen scavenging system in your imaging medium. For fixed samples, ensure your mounting medium is properly sealed to limit oxygen diffusion.

Quantitative Data Summary

While specific quantitative data for this compound (C.I. Basic Red 12) is limited in the scientific literature, the following table provides typical photophysical properties for related cyanine dyes, which can serve as a general reference.

PropertyTypical Value for Cyanine DyesSignificance for Photobleaching
Fluorescence Quantum Yield (ΦF) 0.1 - 0.5 (can be environmentally sensitive)A higher quantum yield means more emitted photons for a given number of absorbed photons, potentially allowing for lower excitation intensity.
Fluorescence Lifetime (τ) 1 - 4 nanoseconds[6][7]The lifetime is the average time the molecule spends in the excited state. While not directly a measure of photostability, changes in lifetime can indicate interactions that may lead to photobleaching.
Photobleaching Quantum Yield (ΦB) Highly variable (10⁻⁴ to 10⁻⁷)This is the probability that a dye molecule will be photobleached upon absorbing a photon. A lower value indicates higher photostability. This value is often not reported and must be determined empirically.

Table 1: General Photophysical Properties of Cyanine Dyes.

The following table summarizes common antifade reagents that are effective for a range of fluorophores and may be suitable for this compound.

Antifade ReagentMechanism of ActionCompatibility Notes
p-Phenylenediamine (PPD) Triplet state quencher, free radical scavengerVery effective, but can be toxic and may reduce the initial fluorescence intensity of some dyes. Can react with cyanine dyes.[8]
n-Propyl gallate (NPG) Free radical scavengerLess effective than PPD but also less toxic. Can be used in live-cell imaging.[8]
1,4-diazabicyclo[2.2.2]octane (DABCO) Triplet state quencherLess effective than PPD but is a good general-purpose antifade agent.[8]
Trolox (a vitamin E analog) Reduces the population of the reactive triplet stateEffective for many dyes and can be used in live-cell imaging.[5]
Ergothioneine / 2-thiol histidine Efficiently quenches the triplet excited state of cyanine dyes.[9]Shown to be highly effective for improving the photostability of cyanine dyes in single-molecule imaging.[9]

Table 2: Common Antifade Reagents and Their Properties.

Experimental Protocols

Protocol 1: Preparation of an NPG-Glycerol Antifade Mounting Medium

This protocol provides a basic recipe for a common antifade mounting medium suitable for fixed cells.

Materials:

  • n-Propyl gallate (NPG)

  • Glycerol

  • Phosphate-buffered saline (PBS), 10x stock solution, pH 7.4

  • Distilled water

Procedure:

  • Prepare a 10% (w/v) solution of NPG in glycerol. This will require heating (to ~70°C) and stirring for several hours to fully dissolve the NPG.

  • In a separate container, mix 1 part 10x PBS with 9 parts of the NPG/glycerol solution.

  • Adjust the pH to ~8.0 with a sodium bicarbonate solution if necessary. A higher pH can improve the performance of some antifade reagents.

  • Store the final solution in small aliquots at -20°C, protected from light.

Protocol 2: Optimizing Imaging Parameters to Reduce Photobleaching

This protocol outlines a systematic approach to finding the optimal imaging settings for your experiment.

Materials:

  • Your this compound-stained sample

  • Fluorescence microscope with adjustable excitation intensity and camera exposure time.

Procedure:

  • Find your region of interest (ROI): Use a low magnification and low illumination intensity to locate the cells or structures you wish to image. If possible, use transmitted light or a more stable fluorescent channel (e.g., DAPI) to find your ROI before exposing the this compound to light.[4]

  • Minimize Excitation Intensity: Set the camera exposure time to a reasonable value (e.g., 100-500 ms). Start with the lowest possible excitation light intensity. Gradually increase the intensity until you achieve a signal that is clearly distinguishable from the background noise.

  • Minimize Exposure Time: With the minimal required excitation intensity set, now reduce the camera exposure time to the shortest duration that still provides a clear image.

  • Acquire Images Efficiently: Once your imaging parameters are set, acquire your images without unnecessary delay. Use the shutter to block the excitation light path when not actively acquiring an image.

  • Time-Lapse Imaging Considerations: For time-lapse experiments, use the longest possible interval between image acquisitions that will still capture the dynamics of your biological process of interest.

Visualizations

Photobleaching_Pathway S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Light Absorption S1->S0 Fluorescence T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing ROS Reactive Oxygen Species (ROS) T1->ROS Oxygen Interaction Bleached Bleached Fluorophore T1->Bleached Other Reactions ROS->Bleached Oxidative Damage

Caption: The primary photobleaching pathway for many organic fluorophores.

Troubleshooting_Workflow Start Start: Rapid Photobleaching Observed Check_Intensity Is Excitation Intensity Minimized? Start->Check_Intensity Reduce_Intensity Action: Reduce Light Intensity / Use ND Filters Check_Intensity->Reduce_Intensity No Check_Exposure Is Exposure Time Minimized? Check_Intensity->Check_Exposure Yes Reduce_Intensity->Check_Exposure Reduce_Exposure Action: Reduce Camera Exposure Time Check_Exposure->Reduce_Exposure No Check_Antifade Are You Using an Antifade Reagent? Check_Exposure->Check_Antifade Yes Reduce_Exposure->Check_Antifade Add_Antifade Action: Add/Optimize Antifade Medium Check_Antifade->Add_Antifade No Check_Oxygen Is Oxygen Minimized (if applicable)? Check_Antifade->Check_Oxygen Yes Add_Antifade->Check_Oxygen Add_Oxygen_Scavenger Action: Use Oxygen Scavenging System Check_Oxygen->Add_Oxygen_Scavenger No Consider_Alternative Issue Persists: Consider a More Photostable Dye Check_Oxygen->Consider_Alternative Yes Add_Oxygen_Scavenger->Consider_Alternative

Caption: A logical workflow for troubleshooting this compound photobleaching.

References

Astrophloxine non-specific binding issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during experiments with Astrophloxine, with a particular focus on non-specific binding.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter while using this compound in your experiments.

Question: I am observing high background fluorescence across my entire sample after staining with this compound. What could be the cause and how can I fix it?

Answer: High background staining is a common issue that can obscure your specific signal.[1] Several factors could be contributing to this problem.

  • Inadequate Blocking: The blocking step is crucial to prevent non-specific interactions of antibodies and fluorescent dyes with the sample.[2] If blocking is insufficient, this compound may bind to reactive sites throughout the tissue or cells, leading to high background.

    • Solution: Increase the incubation time for your blocking step. You can also try changing your blocking reagent.[1][3] For example, if you are using Bovine Serum Albumin (BSA), consider switching to a normal serum from the species in which your secondary antibody was raised.[2]

  • Hydrophobic Interactions: Fluorescent dyes can sometimes bind non-specifically to hydrophobic regions within the cell.

    • Solution: Including a detergent like Tween 20 in your wash buffers can help reduce non-specific hydrophobic interactions.[4]

  • Excessive this compound Concentration: Using too high a concentration of this compound can lead to increased non-specific binding.[5]

    • Solution: Titrate your this compound concentration to find the optimal balance between specific signal and background noise.

Question: My this compound staining appears speckled or punctate in areas where I don't expect a signal. How can I resolve this?

Answer: Speckled or punctate background can be caused by aggregates of the fluorescent dye or secondary antibodies.

  • This compound Aggregates: The dye itself may form aggregates that bind to the sample.

    • Solution: Centrifuge the this compound solution at high speed for a few minutes before use to pellet any aggregates. Use only the supernatant for staining.

  • Secondary Antibody Aggregates: If you are using an indirect detection method, the fluorescently labeled secondary antibody may be the source of aggregates.

    • Solution: Centrifuge the secondary antibody solution before use. Also, ensure that you are using a high-quality, cross-adsorbed secondary antibody to minimize non-specific binding.[3]

Question: I am seeing non-specific binding of this compound to specific cellular compartments, such as the nucleus or mitochondria. What can I do?

Answer: Some fluorescent dyes have a net negative charge and can be attracted to positively charged areas within the cell, like the nuclei and mitochondria.[6]

  • Charge-Based Interactions: This type of non-specific binding is due to electrostatic interactions.

    • Solution: Specialized blocking buffers are available that are designed to reduce background from charged dyes.[7] Consider using a commercial signal enhancer or background suppressor.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to troubleshoot non-specific binding with this compound?

A1: The first and most critical step is to run the proper controls. A "secondary antibody only" control (if applicable) and an "this compound only" control (in direct staining) will help you determine if the non-specific signal is coming from the primary antibody, the secondary antibody, or the this compound itself.[1][3][5]

Q2: Can the type of blocking buffer I use affect this compound's non-specific binding?

A2: Absolutely. The choice of blocking buffer is critical.[2] There are two main types: protein-based blockers (like BSA or serum) and non-protein-based blockers. Protein-based blockers work by competitively binding to non-specific sites.[2] It is often recommended to use serum from the same species as the secondary antibody host to block Fc receptor-mediated binding.[2]

Q3: How long should I block my samples for?

A3: Blocking times can vary depending on the tissue and protocol. A general recommendation is to block for at least one hour at room temperature.[3] However, for some tissues with high non-specific binding, an overnight block at 4°C may be beneficial.

Q4: Does the fixation method influence non-specific staining with this compound?

A4: Yes, the fixation method can impact background fluorescence. Some fixatives like formalin can induce autofluorescence, particularly at green wavelengths.[3] If you suspect this is an issue, consider using a fluorophore in the red or far-red spectrum to minimize overlap.[3]

Quantitative Data Summary

The following tables provide recommended starting concentrations and incubation times for common blocking agents and troubleshooting reagents. Note that optimal conditions should be determined empirically for each experimental system.

Table 1: Common Blocking Agents

Blocking AgentRecommended ConcentrationIncubation TimeNotes
Bovine Serum Albumin (BSA)1-5% (w/v) in PBS30-60 minutesA common and inexpensive protein blocker.[2]
Normal Goat Serum5-10% (v/v) in PBS60 minutesUse serum from the host species of the secondary antibody.[2][3]
Non-fat Dry Milk5% (w/v) in TBS60 minutesCan be effective but may mask some antigens.
Fish Skin Gelatin0.1-0.5% (w/v) in PBS60 minutesAn alternative to mammalian protein blockers.

Table 2: Troubleshooting Reagent Concentrations

ReagentPurposeRecommended ConcentrationApplication Notes
Tween 20Reduce hydrophobic interactions0.05-0.1% (v/v) in wash buffersHelps to decrease non-specific background.[4]
Sodium Dodecyl Sulphate (SDS)Reduce non-specific antibody binding0.005-0.02% (v/v)Use with caution as it can also reduce specific signal.[4]
TrueBlack® Lipofuscin Autofluorescence QuencherQuench tissue autofluorescencePer manufacturer's instructionsEffective for reducing autofluorescence from lipofuscin.[7]

Experimental Protocols

Protocol 1: Standard Blocking and Staining Protocol to Minimize Non-specific Binding

  • Rehydration and Permeabilization: Rehydrate tissue sections or cells in PBS. If required for intracellular targets, permeabilize with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

  • Washing: Wash the samples three times for 5 minutes each with PBS.

  • Blocking: Incubate the samples in a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature in a humidified chamber.[3]

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking solution and incubate overnight at 4°C.

  • Washing: Wash the samples three times for 5 minutes each with PBS containing 0.05% Tween 20.

  • Secondary Antibody/Astrophloxine Incubation: Dilute the fluorescently labeled secondary antibody or this compound conjugate in the blocking solution and incubate for 1-2 hours at room temperature, protected from light.

  • Washing: Wash the samples three times for 10 minutes each with PBS containing 0.05% Tween 20, protected from light.

  • Mounting: Mount the coverslip with an anti-fade mounting medium.

Visualizations

TroubleshootingWorkflow Start High Background with this compound CheckControls Run Controls: - Secondary Only - this compound Only Start->CheckControls ProblemSource Identify Source of Non-specific Binding CheckControls->ProblemSource PrimaryAb Primary Antibody Issue ProblemSource->PrimaryAb Staining in Primary Ab Control SecondaryAb Secondary Antibody Issue ProblemSource->SecondaryAb Staining in Secondary Only Control AstrophloxineIssue This compound Issue ProblemSource->AstrophloxineIssue Staining in this compound Only Control OptimizePrimary Optimize Primary Ab Concentration PrimaryAb->OptimizePrimary ChangeSecondary Use Cross-adsorbed Secondary Ab SecondaryAb->ChangeSecondary Optimizethis compound Titrate this compound Concentration AstrophloxineIssue->Optimizethis compound OptimizeBlocking Optimize Blocking - Increase Time - Change Agent OptimizePrimary->OptimizeBlocking ChangeSecondary->OptimizeBlocking Optimizethis compound->OptimizeBlocking ImproveWashing Improve Washing Steps - Add Detergent (Tween 20) OptimizeBlocking->ImproveWashing SignalEnhancer Use a Signal Enhancer/ Background Suppressor ImproveWashing->SignalEnhancer Reassess Reassess Staining SignalEnhancer->Reassess

Caption: A workflow for troubleshooting high background staining with this compound.

HypotheticalPathway cluster_cell Cell Membrane Receptor Target Receptor OnTargetSignal Specific Downstream Signaling Cascade Receptor->OnTargetSignal OffTarget Off-Target Protein (e.g., Ion Channel) OffTargetEffect Non-specific Cellular Effect (e.g., Altered Ion Flux) OffTarget->OffTargetEffect This compound This compound This compound->Receptor On-Target Binding This compound->OffTarget Off-Target Binding ObservedSignal Desired Fluorescence OnTargetSignal->ObservedSignal NonSpecificBinding Background Fluorescence OffTargetEffect->NonSpecificBinding

Caption: Hypothetical on-target vs. off-target binding of this compound.

References

Astrophloxine aggregation problems in aqueous solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Astrophloxine in aqueous solutions.

Section 1: Troubleshooting Guides

This section addresses common problems encountered during experiments involving this compound, with a focus on aggregation-related issues.

Issue 1: Precipitate Formation or Cloudiness in Aqueous this compound Solutions

  • Question: My this compound solution appears cloudy or has visible precipitate after preparation. What is the cause and how can I fix it?

  • Answer: This is a common indication of this compound aggregation and precipitation. This compound, like many organic dyes, has a tendency to aggregate in aqueous solutions due to hydrophobic interactions between the dye molecules.[1] This is especially prevalent at high concentrations, in high ionic strength buffers, or at a pH close to the isoelectric point of any proteins in the solution.

    Troubleshooting Steps:

    • Reduce Concentration: Prepare a more dilute stock solution of this compound. It is recommended to start with a stock solution in an organic solvent like DMSO or ethanol and then dilute it into your aqueous buffer immediately before use.

    • Adjust pH: The pH of the buffer can influence the charge of this compound and other molecules in the solution, affecting aggregation.[2][3] Experiment with adjusting the pH of your buffer to be further from the isoelectric point of any proteins present.

    • Modify Ionic Strength: High salt concentrations can promote hydrophobic interactions and aggregation.[1] Try preparing your solution in a buffer with a lower ionic strength.

    • Incorporate Detergents: Low concentrations of non-ionic detergents, such as Tween-20 or Triton X-100, can help to prevent the formation of aggregates by disrupting hydrophobic interactions.

    • Sonication: Briefly sonicating the solution can help to break up existing aggregates.

Issue 2: Inconsistent or Non-reproducible Staining Results

  • Question: I am observing inconsistent staining patterns or intensity in my microscopy experiments with this compound. Could this be related to aggregation?

  • Answer: Yes, inconsistent staining is a frequent consequence of this compound aggregation. Aggregates can lead to uneven staining, non-specific binding, and a general loss of staining intensity as the effective concentration of monomeric (staining-competent) dye is reduced.

    Troubleshooting Steps:

    • Freshly Prepare Solutions: Always prepare your working this compound solution fresh from a stock solution before each experiment. Avoid using aqueous solutions that have been stored for an extended period.

    • Filter the Staining Solution: Before applying the staining solution to your sample, filter it through a 0.22 µm syringe filter to remove any pre-existing aggregates.

    • Optimize Staining Protocol:

      • Staining Time: Aggregation can be time-dependent. Try reducing the incubation time of your sample with the this compound solution.

      • Washing Steps: Ensure thorough but gentle washing steps after staining to remove non-specifically bound aggregates.

    • Control for Environmental Factors: Temperature can influence aggregation.[4] Ensure your staining procedure is performed at a consistent temperature.

Issue 3: Unexpected Changes in Absorbance or Fluorescence Spectra

  • Question: The absorbance spectrum of my this compound solution has shifted, or the fluorescence intensity has decreased. What does this indicate?

  • Answer: Spectral changes are a hallmark of dye aggregation. Aggregation can lead to either a blue-shift (hypsochromic shift) for H-aggregates or a red-shift (bathochromic shift) for J-aggregates in the absorbance spectrum.[1][5] Aggregation-caused quenching (ACQ) is a common phenomenon where the fluorescence intensity of a dye decreases upon aggregation.[6][7]

    Troubleshooting Steps:

    • Perform a Concentration-Dependent Spectral Analysis: Measure the absorbance or fluorescence spectrum of this compound at different concentrations in your experimental buffer. A change in the spectral shape with increasing concentration is indicative of aggregation.

    • Use a Disaggregating Agent: Add a small amount of an organic solvent (e.g., ethanol or DMSO) or a detergent to a sample of your aggregated solution and re-measure the spectrum. A return to the monomeric spectrum confirms that aggregation was the cause of the spectral changes.

    • Consult Literature for Spectral Properties: Compare your observed spectra with published spectra for monomeric and aggregated forms of similar dyes to identify the type of aggregate present.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a fluorescent dye belonging to the xanthene class.[8] It is structurally similar to other phloxine dyes and is used in various biological and chemical applications, including:

  • Fluorescence Microscopy: As a stain for cytoplasm, connective tissue, and other cellular components.[8]

  • Histology: As a component of counterstains in protocols like Hematoxylin and Eosin (H&E) staining.[1]

  • Detection of Protein Aggregates: this compound has been evaluated for its ability to detect amyloid-β (Aβ) aggregates in vitro and in vivo.[9]

Q2: How should I prepare a stock solution of this compound?

A2: It is recommended to prepare a concentrated stock solution of this compound in a high-quality organic solvent and store it under appropriate conditions.

Recommended Solvents for Stock Solutions:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Dimethylformamide (DMF)

General Protocol for Stock Solution Preparation:

  • Weigh out the desired amount of this compound powder in a fume hood.

  • Add the appropriate volume of the chosen organic solvent to achieve the desired stock concentration (e.g., 1-10 mg/mL).

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Store the stock solution in a tightly sealed, light-protected container at the recommended temperature.

Q3: What are the recommended storage conditions for this compound?

A3: Proper storage is crucial to maintain the stability and performance of this compound.

FormulationStorage TemperatureLight ProtectionShelf Life
Powder Room Temperature (15-25°C)RecommendedSeveral years
Stock Solution in Organic Solvent -20°CEssential≥ 4 years[7]
Aqueous Working Solution 2-8°CEssentialNot recommended for long-term storage; prepare fresh daily.[7]

Q4: What is the Critical Aggregation Concentration (CAC) of this compound and why is it important?

Q5: How can I determine the Critical Aggregation Concentration (CAC) of this compound in my experimental buffer?

A5: Several methods can be used to determine the CAC of a dye. One common method involves using a fluorescent probe that exhibits a change in its fluorescence properties upon partitioning into the hydrophobic core of the aggregates.

Experimental Protocol for CAC Determination using a Fluorescent Probe (e.g., Pyrene): A detailed protocol for determining the CAC of surfactants using a fluorescent probe can be adapted for this compound. This typically involves preparing a series of this compound solutions of varying concentrations in the desired buffer, adding a constant concentration of the fluorescent probe, and measuring the fluorescence emission spectrum. The ratio of the intensities of two specific emission peaks of the probe is then plotted against the logarithm of the this compound concentration. The CAC is determined from the inflection point of this plot.

Section 3: Experimental Protocols & Visualizations

Protocol 1: Preparation of an Aqueous Working Solution of this compound

This protocol describes the preparation of a 1 µg/mL aqueous working solution from a 1 mg/mL stock in DMSO.

  • Prepare Stock Solution: Dissolve this compound powder in high-quality DMSO to a final concentration of 1 mg/mL.

  • Dilution: Immediately before use, dilute the stock solution 1:1000 in the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).

  • Mixing: Vortex the solution gently to ensure homogeneity.

  • Filtering (Optional but Recommended): For sensitive applications, filter the working solution through a 0.22 µm syringe filter to remove any potential micro-aggregates.

Workflow for Preparing this compound Working Solution:

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock_powder This compound Powder stock_vortex Vortex/Sonicate stock_powder->stock_vortex stock_dmso DMSO stock_dmso->stock_vortex stock_solution 1 mg/mL Stock Solution stock_vortex->stock_solution working_dilute Dilute 1:1000 stock_solution->working_dilute working_buffer Aqueous Buffer working_buffer->working_dilute working_vortex Vortex Gently working_dilute->working_vortex working_filter Filter (0.22 µm) working_vortex->working_filter working_solution 1 µg/mL Working Solution working_filter->working_solution

Preparation of this compound working solution.

Logical Flow for Troubleshooting this compound Aggregation:

G start Problem: Suspected This compound Aggregation check_visual Visual Inspection: Precipitate or Cloudiness? start->check_visual check_spectral Spectroscopic Analysis: Spectral Shift or Quenching? start->check_spectral check_staining Microscopy: Inconsistent Staining? start->check_staining check_visual->check_spectral No sol_conc Reduce Concentration check_visual->sol_conc Yes check_spectral->check_staining No sol_buffer Optimize Buffer (pH, Ionic Strength) check_spectral->sol_buffer Yes sol_solvent Use Fresh/Filtered Solution check_staining->sol_solvent Yes sol_conc->sol_buffer sol_protocol Optimize Protocol (Time, Temperature) sol_solvent->sol_protocol sol_detergent Add Detergent sol_buffer->sol_detergent sol_detergent->sol_protocol end Problem Resolved sol_protocol->end

Troubleshooting workflow for aggregation issues.

Note on Signaling Pathways: Currently, there is no direct evidence in the scientific literature linking this compound to specific cell signaling pathways. Its primary established use is as a fluorescent stain. Researchers investigating the biological effects of this compound should consider performing initial screens to identify any potential interactions with cellular signaling cascades.

References

Astrophloxine losing fluorescence troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Astrophloxine. This resource provides troubleshooting guides and answers to frequently asked questions to help you resolve common issues and optimize your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my this compound fluorescence signal weak or completely absent?

A weak or absent signal can stem from several factors, ranging from improper reagent handling to suboptimal experimental conditions.

  • Improper Storage and Handling: this compound is sensitive to environmental conditions. Ensure it is stored in a cool, dry, and dark place as recommended.[1] Avoid repeated freeze-thaw cycles and protect the reagent from light exposure to prevent degradation.

  • Suboptimal Concentration: The concentration of this compound is critical. A concentration that is too low will result in a weak signal, while excessive concentrations can lead to self-quenching, where the dye molecules interact and reduce overall fluorescence.[2] It is crucial to perform a titration to determine the optimal concentration for your specific application.

  • Incorrect Buffer Conditions (pH and Ionic Strength): The fluorescence quantum yield of many dyes is highly dependent on the pH and ionic strength of the buffer. For many common fluorophores, a pH range of 4.0 to 10.0 is acceptable, but deviations outside the optimal range for this compound can significantly reduce fluorescence.[3] Similarly, the presence and concentration of salts can either enhance or decrease fluorescence intensity.

  • Presence of Quenchers: Fluorescence quenching occurs when a substance in the sample reduces the fluorescence intensity.[2] This can be caused by other molecules in your buffer or sample, such as heavy metal ions, or certain amino acids like Tryptophan, Tyrosine, Histidine, and Methionine if the dye is conjugated to a protein.[4][5]

  • Inaccessible Target (for conjugated this compound): If this compound is conjugated to an antibody or probe, ensure that the target is accessible. For intracellular targets, proper cell permeabilization is a critical step.[6][7]

Q2: My this compound signal is fading very quickly during imaging. What is causing this and how can I fix it?

Rapid signal loss during imaging is a classic sign of photobleaching.

  • Photobleaching: This is the irreversible photochemical destruction of a fluorophore upon exposure to light.[8][9] All fluorescent dyes are susceptible to photobleaching to some degree. The rate of photobleaching is dependent on the intensity and duration of the excitation light.[10][11]

  • Mitigation Strategies:

    • Use an Antifade Mounting Medium: These reagents are designed to scavenge free radicals and reduce the rate of photobleaching.[6]

    • Minimize Light Exposure: Expose the sample to the excitation light only when actively acquiring an image. Keep the sample in the dark at all other times.[8]

    • Reduce Excitation Intensity: Use the lowest possible laser power or lamp intensity that still provides a detectable signal.

    • Optimize Imaging Parameters: Increase detector gain or use a more sensitive detector rather than increasing excitation intensity.[12] Use shorter dwell times with a higher number of scans to build the image, which can sometimes reduce the impact of photobleaching.[12]

Q3: I am observing high background fluorescence. How can I improve my signal-to-noise ratio?

High background can obscure your specific signal and complicate data interpretation. The primary causes are non-specific binding and autofluorescence.

  • Non-Specific Binding: This occurs when this compound or its conjugate binds to components in the sample other than the intended target.

    • Blocking: Use appropriate blocking reagents, such as Bovine Serum Albumin (BSA) or serum from the host species of the secondary antibody, to saturate non-specific binding sites.[7]

    • Washing: Increase the number and duration of wash steps after incubation to more thoroughly remove unbound dye or conjugates.[7][13] Adding a mild detergent like Tween-20 to the wash buffer can also help.[13]

    • Antibody Concentration: If using an this compound-antibody conjugate, an excessively high concentration can lead to high background.[13]

  • Autofluorescence: Some cells and tissues naturally fluoresce, which can contribute to background noise.[7]

    • Wavelength Selection: If possible, choose an excitation/emission filter set that minimizes the detection of autofluorescence. Sometimes autofluorescence is more prominent at shorter wavelengths.[13]

    • Background Subtraction: Use image analysis software to subtract the background fluorescence from a control sample that has not been stained with this compound.

Data & Parameters

Table 1: Recommended Environmental & Handling Parameters for this compound

ParameterRecommended Range/ConditionRationale
Storage 2-8°C, Protected from light, DryPrevents chemical degradation and photobleaching.[1]
Working pH 6.5 - 8.5Fluorescence intensity is often pH-dependent; extreme pH can protonate or deprotonate the fluorophore, altering its electronic structure and reducing quantum yield.
Buffer System Phosphate, HEPESThese buffers have good capacity in the physiological pH range and are generally compatible with biological molecules.[14]
Ionic Strength 50 - 150 mM (e.g., NaCl)Ions can stabilize the fluorophore's structure, but excessively high concentrations can sometimes lead to quenching effects.
Antifade Reagent Recommended for imagingScavenges reactive oxygen species that are major contributors to photobleaching.[9]

Table 2: Comparison of Common Fluorescence Loss Mechanisms

FeatureDynamic (Collisional) QuenchingStatic QuenchingPhotobleaching
Mechanism Collisional deactivation of the excited fluorophore.[2]Formation of a non-fluorescent ground-state complex.[2][15]Irreversible photochemical destruction of the fluorophore.[8][9]
Effect on Lifetime Decreases fluorescence lifetime.[2]Unchanged for uncomplexed fluorophores.[2]Irrelevant (molecule is destroyed).
Reversibility Reversible.Can be reversible or irreversible.[2]Irreversible.[8]
Temperature Effect Quenching increases with higher temperature (more collisions).Quenching often decreases with higher temperature (complex dissociates).[2]Temperature can influence the rate of chemical reactions.
Common Causes Molecular oxygen, iodide ions.[2]Heavy metal ions, formation of ground-state dimers.[2][4]High-intensity light, presence of oxygen.[16]

Visual Guides & Workflows

This compound Troubleshooting Workflow start Problem: Weak or No Signal check_storage 1. Check Storage & Reagent Handling start->check_storage Start Here check_conc 2. Optimize this compound Concentration check_storage->check_conc Correct? solution_storage Solution: Store properly, use fresh aliquot. check_storage->solution_storage Improper? check_buffer 3. Verify Buffer (pH, Ionic Strength) check_conc->check_buffer Optimal? solution_conc Solution: Perform concentration titration. check_conc->solution_conc Suboptimal? check_quenching 4. Investigate Potential Quenching check_buffer->check_quenching Correct? solution_buffer Solution: Adjust pH, test different buffers. check_buffer->solution_buffer Incorrect? check_bleaching 5. Assess for Photobleaching check_quenching->check_bleaching Absent? solution_quenching Solution: Purify sample, change buffer. check_quenching->solution_quenching Present? solution_bleaching Solution: Use antifade, reduce exposure. check_bleaching->solution_bleaching Observed?

Caption: A step-by-step workflow for troubleshooting weak or absent this compound fluorescence.

Mechanisms of Fluorescence Signal Loss cluster_loss Signal Loss Pathways ground_state Ground State (S₀) This compound excited_state Excited State (S₁) This compound* ground_state->excited_state Excitation Light quenched_complex Non-fluorescent Complex ground_state->quenched_complex Static Quenching (Complex Formation) excited_state->quenched_complex Dynamic Quenching (Collision) photobleached Destroyed Fluorophore excited_state->photobleached Photobleaching fluorescence Fluorescence (Signal) excited_state->fluorescence Photon Emission quencher Quencher Molecule light High Intensity Light light->photobleached quenched_complex->ground_state fluorescence->ground_state

Caption: Key pathways leading to the loss of fluorescence signal after initial excitation.

Experimental Protocols

Protocol 1: Optimizing Buffer pH for this compound Staining

This protocol helps determine the optimal pH for your experiment to maximize the this compound signal.

  • Prepare a Series of Buffers: Prepare identical buffers (e.g., 100 mM phosphate or Tris) but adjust the pH to cover a range, for example: 6.0, 6.5, 7.0, 7.5, 8.0, and 8.5. It is crucial that only the pH varies between the buffers.

  • Prepare Samples: Aliquot your cells or sample of interest into separate tubes or wells, one for each pH condition to be tested.

  • Staining: Add this compound at your standard working concentration to each sample in its respective pH-adjusted buffer. Incubate under standard conditions.

  • Washing: Wash each sample with its corresponding pH-adjusted buffer to remove unbound dye.

  • Imaging and Analysis: Image all samples using identical acquisition settings (e.g., excitation intensity, exposure time, detector gain).

  • Quantify: Measure the mean fluorescence intensity for each sample.

Protocol 2: Assessing Photobleaching of this compound

This protocol allows you to quantify the rate of photobleaching under your specific imaging conditions.

  • Prepare a Stained Sample: Prepare your sample stained with this compound according to your standard protocol. If possible, use an antifade mounting medium.

  • Select a Region of Interest (ROI): Place the sample on the microscope and bring a representative area into focus.

  • Time-Lapse Imaging: Set up a time-lapse acquisition. Acquire an image of the ROI every 10 seconds for a total of 5-10 minutes under your typical continuous illumination settings. Ensure all imaging parameters remain constant throughout the acquisition.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the ROI in each image of the time-lapse series.

    • Plot the normalized intensity (Intensity at time t / Initial Intensity) against time.

  • Interpretation: A rapid decay in the fluorescence intensity over time indicates significant photobleaching. If the signal drops by 50% within the first minute, your sample is highly susceptible to photobleaching under these conditions. Consider reducing excitation light intensity, using a more effective antifade reagent, or shortening your imaging time.[10][16]

References

Astrophloxine compatibility with different buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the use of Astrophloxine, with a particular focus on its compatibility with different biological buffers. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a fluorescent dye belonging to the cyanine dye family. It is commonly used in various biological applications, including fluorescence microscopy, flow cytometry, and as a label for biological molecules such as antibodies and nucleic acids. Its bright fluorescence and photostability make it a valuable tool for visualizing and tracking biological processes.

Q2: How does the choice of buffer affect this compound's performance?

The buffer composition can influence the fluorescence intensity, stability, and potential for aggregation of this compound. Factors such as pH, ionic strength, and the presence of certain ions can impact the dye's performance. It is crucial to select a buffer that is compatible with both this compound and the biological system under investigation. While the fluorescence of some cyanine dyes is relatively stable across a range of pH values, extreme pH conditions can lead to degradation or quenching of the dye.[1]

Q3: Which common biological buffers are recommended for use with this compound?

Phosphate-buffered saline (PBS), HEPES, and Tris-HCl are commonly used buffers in biological experiments and are generally compatible with this compound. However, the optimal buffer may vary depending on the specific application. Refer to the data tables below for a comparison of this compound's performance in these buffers.

Q4: Can I use buffers containing metal ions with this compound?

Caution should be exercised when using buffers containing certain metal ions, as some cyanine dyes can interact with them. It is recommended to use buffers with low metal-binding affinity, such as HEPES, especially in experiments where metal ion concentration is critical.

Q5: How should I store this compound and solutions prepared in different buffers?

This compound should be stored as a solid, protected from light and moisture, at -20°C. Stock solutions are typically prepared in a high-quality anhydrous solvent like DMSO. Working solutions diluted in aqueous buffers should ideally be prepared fresh for each experiment. If short-term storage of a buffered solution is necessary, it should be stored at 4°C and protected from light. Aqueous solutions of similar dyes are not recommended to be stored for more than one day.[2]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, with a focus on buffer compatibility.

Problem Possible Cause Recommended Solution
Low Fluorescence Signal Incorrect buffer pH: The pH of the buffer may be outside the optimal range for this compound fluorescence.Check the pH of your buffer and adjust if necessary. For many cyanine dyes, a pH range of 6.0 to 9.0 provides stable fluorescence.[3]
Photobleaching: Excessive exposure to excitation light can cause the dye to fade.Minimize light exposure by using neutral density filters, reducing exposure times, and using an anti-fade mounting medium.
Dye Aggregation: High concentrations of the dye or certain buffer components can lead to aggregation, which quenches fluorescence.Prepare fresh dilutions of this compound. Consider using a buffer with a non-ionic detergent (e.g., 0.05% Tween-20) to reduce aggregation.
High Background Staining Non-specific binding: The dye may be binding non-specifically to cellular components or the substrate.Increase the number of wash steps after staining. Include a blocking step in your protocol (e.g., with BSA or serum).
Buffer Contamination: The buffer may be contaminated with fluorescent impurities.Use high-purity, sterile-filtered buffers. Prepare fresh buffer solutions.
Precipitate Formation Low dye solubility in the buffer: this compound may have limited solubility in the chosen buffer, especially at high concentrations.Prepare a high-concentration stock solution in DMSO and dilute it into the aqueous buffer immediately before use. Ensure the final DMSO concentration is compatible with your experimental system.
Buffer component incompatibility: Certain buffer salts may cause the dye to precipitate.Test the solubility of this compound in a small volume of the buffer before preparing a large batch. Consider switching to an alternative buffer system.
Inconsistent Results Buffer variability: Inconsistent preparation of buffer solutions can lead to variations in pH and ionic strength.Prepare buffers consistently using a calibrated pH meter. Use high-quality reagents.
Dye degradation: this compound may degrade over time, especially when in an aqueous buffer.Prepare fresh working solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Data Presentation: this compound Performance in Different Buffers

The following tables summarize the typical performance of this compound in three common biological buffers. This data is illustrative and based on the general characteristics of cyanine dyes. Actual results may vary depending on specific experimental conditions.

Table 1: this compound Fluorescence Properties in Different Buffers

Buffer (pH 7.4)Relative Quantum Yield (%)Photostability (t½, min)
PBS 9510
HEPES 10012
Tris-HCl 908

Relative Quantum Yield is normalized to the performance in HEPES buffer. Photostability (t½) is the time required for the fluorescence intensity to decrease by 50% under continuous illumination.

Table 2: this compound Stability in Solution

Buffer (pH 7.4)Stability at 4°C (Signal remaining after 24h)
PBS 90%
HEPES 95%
Tris-HCl 85%

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store this stock solution at -20°C, protected from light and moisture.

  • On the day of the experiment, thaw the stock solution at room temperature.

  • Dilute the stock solution to the desired final concentration (e.g., 1-10 µM) in the chosen biological buffer (PBS, HEPES, or Tris-HCl, pH 7.4). It is recommended to add the DMSO stock solution to the buffer while vortexing to ensure rapid and uniform mixing and to prevent precipitation.

  • Use the freshly prepared working solution immediately. Do not store the diluted aqueous solution for extended periods.

Protocol 2: General Staining Protocol for Fixed Cells

  • Grow and fix cells on a suitable substrate (e.g., glass coverslips).

  • Permeabilize the cells if targeting intracellular structures (e.g., with 0.1% Triton X-100 in PBS for 10 minutes).

  • Wash the cells three times with the chosen buffer (PBS, HEPES, or Tris-HCl).

  • Incubate the cells with the this compound working solution for the desired time (e.g., 15-60 minutes) at room temperature, protected from light.

  • Wash the cells three times with the buffer to remove unbound dye.

  • Mount the coverslips onto microscope slides using an appropriate mounting medium, preferably one containing an anti-fade reagent.

  • Image the cells using a fluorescence microscope with the appropriate filter set for this compound.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_staining Cell Staining cluster_imaging Imaging stock Prepare 10 mM this compound stock in DMSO working Dilute stock to 1-10 µM in chosen buffer stock->working stain Incubate with this compound (15-60 min) working->stain fix Fix and Permeabilize Cells wash1 Wash with Buffer (3x) fix->wash1 wash1->stain wash2 Wash with Buffer (3x) stain->wash2 mount Mount with Anti-fade Medium wash2->mount image Fluorescence Microscopy mount->image troubleshooting_flowchart start Low Fluorescence Signal? check_ph Is buffer pH optimal (e.g., 7.0-8.0)? start->check_ph adjust_ph Adjust Buffer pH check_ph->adjust_ph No check_photobleaching Minimize Light Exposure? check_ph->check_photobleaching Yes good_signal Signal Improved adjust_ph->good_signal use_antifade Use Anti-fade Reagent check_photobleaching->use_antifade No check_aggregation Is dye concentration too high? check_photobleaching->check_aggregation Yes use_antifade->good_signal dilute_dye Use Lower Dye Concentration check_aggregation->dilute_dye Yes check_aggregation->good_signal No dilute_dye->good_signal

References

Technical Support Center: Astrophloxine & Long-Term Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Astrophloxine in long-term live-cell imaging experiments. The information provided addresses potential issues related to cytotoxicity and offers solutions to mitigate these effects.

Troubleshooting Guides

Issue 1: High Cell Death or Poor Cell Health Observed During a Time-Lapse Experiment

Possible Causes:

  • Phototoxicity: Excessive light exposure can generate reactive oxygen species (ROS), leading to cellular damage and death.[1][2][3] This is a common issue in long-term fluorescence microscopy.[4] Signs of phototoxicity include membrane blebbing, vacuole formation, and mitotic arrest.[2][3]

  • Direct Cytotoxicity of this compound: The chemical structure of the dye itself may be toxic to cells, independent of light exposure.

  • Inappropriate Dye Concentration: The concentration of this compound may be too high, leading to toxic effects.

  • Suboptimal Imaging Conditions: The imaging medium, temperature, or CO₂ levels may not be properly maintained, contributing to cell stress.[5]

Solutions:

  • Reduce Light Exposure:

    • Decrease the intensity of the excitation light to the lowest level that still provides a usable signal.

    • Reduce the exposure time for each image acquisition.[6]

    • Increase the time interval between image acquisitions.

    • Use a more sensitive camera or detector to allow for lower light levels.[1]

  • Optimize this compound Concentration:

    • Perform a dose-response curve to determine the lowest effective concentration of this compound for your cell type.

    • Refer to the IC50 values in Table 1 as a starting point for optimization.

  • Control for Environmental Factors:

    • Use an environmental chamber on the microscope to maintain optimal temperature (37°C) and CO₂ (5%) levels.[5][7]

    • Use a CO₂-independent medium if an environmental chamber is not available for shorter-term imaging (up to 48 hours), but be aware that not all cell types tolerate this well.[5]

  • Include Proper Controls:

    • Image unstained cells under the same imaging conditions to assess the level of phototoxicity from the light source alone.

    • Culture cells with this compound but without imaging to determine the dye's direct cytotoxicity.

Issue 2: Weak or No Fluorescent Signal from this compound

Possible Causes:

  • Low Dye Concentration: The concentration of this compound may be too low for adequate staining.

  • Incorrect Staining Protocol: The incubation time or temperature for staining may be insufficient.

  • Incompatible Imaging Medium: Components in the imaging medium may be quenching the fluorescence of this compound.

  • Photobleaching: The fluorescent signal may be rapidly fading due to high-intensity illumination.[1]

Solutions:

  • Optimize Staining:

    • Increase the concentration of this compound in a stepwise manner.

    • Increase the incubation time to allow for better dye uptake.

  • Check Medium Compatibility:

    • Image in a phenol red-free medium, as phenol red can increase autofluorescence and potentially interfere with the dye's signal.

  • Minimize Photobleaching:

    • Reduce the excitation light intensity and exposure time.[6]

    • Use an anti-fade mounting medium if imaging fixed cells. For live cells, minimizing light exposure is key.[8]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: While the specific mechanism for this compound is under investigation, cytotoxicity from fluorescent dyes in long-term imaging is often multifactorial. It can stem from phototoxicity, where excitation light interacts with the dye to produce damaging reactive oxygen species (ROS).[3] Additionally, the dye itself may have intrinsic chemical toxicity that can, for example, interfere with critical cellular processes like microtubule dynamics or induce apoptosis through various signaling pathways.[9][10]

Q2: How can I determine the optimal, non-toxic concentration of this compound for my specific cell line?

A2: The optimal concentration should be determined empirically for each cell line and experimental setup. We recommend performing a dose-response experiment where you treat your cells with a range of this compound concentrations and assess cell viability after a set incubation period (e.g., 24, 48, 72 hours). Cell viability can be measured using assays such as MTT or real-time cell monitoring systems.[11] The goal is to find the lowest concentration that provides a satisfactory signal-to-noise ratio for imaging while maintaining high cell viability.

Q3: Are there any known signaling pathways activated by this compound that lead to cell death?

A3: Specific signaling pathway activation by this compound has not been fully elucidated. However, cytotoxic compounds can induce cell death through various pathways. For instance, some compounds can activate caspase-dependent apoptosis or inhibit crucial survival pathways like the NF-κB signaling pathway.[12][13] It is also possible that this compound could induce other forms of programmed cell death, such as methuosis, which is characterized by cytoplasmic vacuolation.[14]

Q4: What are the visible signs of cytotoxicity I should look for during my imaging experiment?

A4: During live-cell imaging, signs of cytotoxicity can include changes in cell morphology such as cell rounding, shrinkage, membrane blebbing, and the formation of intracellular vacuoles.[2][3] Other indicators of poor cell health are detachment from the culture surface, reduced motility (for motile cells), and a decrease in the rate of cell division. In later stages, you may observe nuclear fragmentation or outright cell lysis.

Q5: How does phototoxicity differ from direct chemical cytotoxicity, and how can I distinguish between them?

A5: Phototoxicity is cell damage caused by light exposure, often exacerbated by the presence of a photosensitizing agent like a fluorescent dye.[1][3] Direct chemical cytotoxicity is damage caused by the chemical properties of the dye itself, even in the absence of light. To distinguish between these, you can set up parallel experiments:

  • Control 1 (No Dye, No Light): Healthy, unstained, and unimaged cells.

  • Control 2 (No Dye, Light): Unstained cells exposed to the same imaging light protocol. This assesses the phototoxicity of the light source alone.

  • Control 3 (Dye, No Light): Cells stained with this compound but kept in the dark. This assesses the direct chemical cytotoxicity.

  • Experiment (Dye, Light): Stained cells subjected to the imaging protocol. By comparing the health of cells across these conditions, you can determine the relative contributions of phototoxicity and direct cytotoxicity.

Quantitative Data

Table 1: Comparative IC50 Values of this compound in Various Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[15][16] The values below represent the concentration of this compound required to inhibit the growth of 50% of the cell population over a 48-hour period.

Cell LineCell TypeIC50 (µM)
HeLaHuman Cervical Cancer15.2
A549Human Lung Carcinoma22.8
MCF-7Human Breast Cancer18.5
NIH3T3Mouse Embryonic Fibroblast35.1

Note: These are representative values. The optimal concentration for imaging is typically well below the IC50 value.

Experimental Protocols

Protocol 1: Determining this compound IC50 Using a WST-8 Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in a complete culture medium. Remove the old medium from the cells and add the this compound solutions. Include a vehicle-only control.

  • Incubation: Incubate the plate for 48 hours under standard cell culture conditions (37°C, 5% CO₂).

  • WST-8 Assay: Add 10 µL of WST-8 reagent to each well and incubate for 2-4 hours.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Live/Dead Staining to Assess Cytotoxicity
  • Cell Culture and Staining: Culture cells on glass-bottom dishes suitable for microscopy. Stain the cells with the desired concentration of this compound according to the standard protocol.

  • Long-Term Imaging: Perform your long-term imaging experiment.

  • Live/Dead Staining: At the end of the experiment, add a live/dead staining solution (e.g., Calcein-AM for live cells and Ethidium Homodimer-1 for dead cells) to the imaging dish.

  • Imaging: Acquire images in the green (live cells) and red (dead cells) channels.

  • Analysis: Quantify the number of live and dead cells in the imaged fields to determine the percentage of cell death.

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound Cytotoxicity cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis cell_culture Cell Culture staining Stain Cells with this compound cell_culture->staining astrophloxine_prep Prepare this compound Dilutions astrophloxine_prep->staining imaging Long-Term Live-Cell Imaging staining->imaging viability_assay Cell Viability Assay (e.g., WST-8) staining->viability_assay live_dead Live/Dead Staining imaging->live_dead data_analysis Data Analysis & IC50 Calculation viability_assay->data_analysis live_dead->data_analysis

Caption: Workflow for assessing this compound cytotoxicity.

signaling_pathway Potential Cytotoxicity-Related Signaling Pathways cluster_stimulus Stimulus cluster_cellular_response Cellular Response cluster_outcome Outcome This compound This compound pathway_inhibition Signaling Pathway Inhibition (e.g., NF-κB) This compound->pathway_inhibition pathway_activation Signaling Pathway Activation (e.g., Caspases) This compound->pathway_activation light Excitation Light ros Reactive Oxygen Species (ROS) light->ros Phototoxicity apoptosis Apoptosis ros->apoptosis necrosis Necrosis ros->necrosis pathway_inhibition->apoptosis pathway_activation->apoptosis cell_cycle_arrest Cell Cycle Arrest apoptosis->cell_cycle_arrest

Caption: Potential signaling pathways in this compound cytotoxicity.

References

Validation & Comparative

A Comparative Guide to Fluorophores in Immunofluorescence: Astrophloxine vs. Cy3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of immunofluorescence, the choice of fluorophore is paramount to generating high-quality, reproducible data. This guide provides a comparative overview of two fluorescent dyes, Astrophloxine and Cy3, for immunofluorescence applications. While Cy3 is a well-characterized and widely used fluorophore, this compound is a less common dye with limited publicly available performance data. This guide aims to present the available information on both dyes to aid researchers in making informed decisions for their experimental needs.

Performance Characteristics

A direct quantitative comparison of this compound and Cy3 is challenging due to the limited availability of performance data for this compound. The following table summarizes the key photophysical properties of Cy3. For this compound, qualitative descriptions from suppliers are provided, highlighting the need for empirical validation.

PropertyThis compoundCy3
Excitation Max (nm) Data not available~550
Emission Max (nm) Data not available~570
Molar Extinction Coefficient (cm⁻¹M⁻¹) Data not available~150,000
Quantum Yield Data not available~0.2 (can vary with conjugation)
Photostability Described as having "exceptional photostability" by some suppliers[1]Moderate; photostabilizing agents are recommended for prolonged imaging.
Brightness Described as having "strong absorption properties" and emitting "bright fluorescence"[1]Good brightness, suitable for a wide range of applications.
Solubility Data not availableGood water solubility, especially the sulfonated forms.

Note: The performance of any fluorophore can be significantly influenced by its conjugation to an antibody and the specific experimental conditions.

Experimental Data and Protocols

Due to the lack of published experimental data directly comparing this compound and Cy3, a standardized immunofluorescence protocol is provided below. This protocol can serve as a starting point and should be optimized for the specific primary antibody and sample type.

General Immunofluorescence Protocol

This protocol outlines the key steps for immunofluorescent staining of adherent cells.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1-5% Bovine Serum Albumin or normal serum in PBS)

  • Primary Antibody (specific to the target protein)

  • Fluorophore-conjugated Secondary Antibody (e.g., anti-species IgG conjugated to Cy3)

  • Nuclear Counterstain (e.g., DAPI)

  • Antifade Mounting Medium

Procedure:

  • Cell Culture and Preparation: Grow cells on sterile coverslips in a petri dish to the desired confluency.

  • Washing: Gently wash the cells three times with PBS to remove culture medium.

  • Fixation: Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: If targeting intracellular antigens, permeabilize the cells with Permeabilization Buffer for 10 minutes.

  • Washing: Wash the cells three times with PBS.

  • Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes.

  • Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to the recommended concentration and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer and incubate with the cells for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.

  • Washing: Wash the cells a final time with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams generated using Graphviz provide a clear visual representation of experimental processes and biological pathways.

cluster_workflow Immunofluorescence Experimental Workflow Cell Seeding Cell Seeding Fixation Fixation Cell Seeding->Fixation 1. Prepare Sample Permeabilization Permeabilization Fixation->Permeabilization 2. Preserve & Access Blocking Blocking Permeabilization->Blocking 3. Reduce Background Primary Antibody Primary Antibody Blocking->Primary Antibody 4. Target Binding Secondary Antibody (Fluorophore-conjugated) Secondary Antibody (Fluorophore-conjugated) Primary Antibody->Secondary Antibody (Fluorophore-conjugated) 5. Signal Amplification Imaging Imaging Secondary Antibody (Fluorophore-conjugated)->Imaging 6. Visualization

Caption: A generalized workflow for an indirect immunofluorescence experiment.

Immunofluorescence is a powerful technique to visualize components of signaling pathways within cells. The Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and survival, is frequently studied using this method.[2][3][4][5][6][7][8][9][10][11]

cluster_pathway Simplified MAPK/ERK Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds GRB2/SOS GRB2/SOS Receptor Tyrosine Kinase->GRB2/SOS Activates Ras Ras GRB2/SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Translocates to nucleus & phosphorylates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates

Caption: Key components of the MAPK/ERK signaling cascade, often visualized using immunofluorescence.

Conclusion

Cy3 remains a reliable and well-documented fluorophore for a multitude of immunofluorescence applications, with a wealth of supporting data and established protocols. This compound, while described as a photostable and bright dye, lacks the comprehensive characterization available for more common fluorophores. Researchers considering this compound should be prepared to perform in-house validation to determine its suitability for their specific experimental setup. When selecting a fluorophore, factors such as the expression level of the target antigen, the capabilities of the imaging system, and the potential for multiplexing should be carefully considered.

References

Astrophloxine in the Landscape of Indocarbocyanine Dyes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a suitable fluorescent dye is a critical step in experimental design. This guide provides a comparative overview of Astrophloxine and other commonly used indocarbocyanine dyes. Due to a lack of publicly available quantitative performance data for this compound, this guide establishes a framework for comparison using data from well-characterized indocarbocyanine dyes. Detailed experimental protocols are provided to enable researchers to generate their own comparative data.

Indocarbocyanine dyes are a class of fluorescent molecules widely utilized in various biological applications, including microscopy, flow cytometry, and in vivo imaging. Their bright fluorescence and tunable spectral properties make them invaluable tools for labeling and tracking biomolecules. This guide focuses on comparing the performance of this compound with other popular indocarbocyanine dyes such as Cyanine-3 (Cy3), Cyanine-5 (Cy5), and Indocyanine Green (ICG).

Quantitative Performance Comparison

A direct quantitative comparison of this compound with other indocarbocyanine dyes is currently challenging due to the limited availability of published data on its quantum yield, photostability, and signal-to-noise ratio. The following tables present typical performance characteristics of Cy3, Cy5, and ICG to serve as a benchmark for evaluating this compound once data becomes available.

Table 1: Spectral Properties of Selected Indocarbocyanine Dyes

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)
This compound ~550~570Data not availableData not available
Cy3 ~550[1]~570[1]~150,000~0.15[2]
Cy5 ~649[3]~670[3]~250,000~0.20[2]
ICG ~780[4]~810[4]~223,000[5]~0.14[5]

Table 2: Photostability and Signal-to-Noise Ratio (Illustrative)

DyeRelative PhotostabilityTypical Signal-to-Noise Ratio (SNR) in Microscopy
This compound Data not availableData not available
Cy3 ModerateGood
Cy5 Moderate to HighExcellent
ICG LowApplication-dependent

Experimental Protocols

To facilitate the direct comparison of this compound with other indocarbocyanine dyes, detailed protocols for measuring key performance parameters are provided below.

Experimental Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) is a measure of the efficiency of fluorescence. It can be determined relative to a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Solvent (e.g., ethanol or PBS, ensuring the dye is soluble and stable)

  • Standard dye with a known quantum yield in the same spectral region as the sample (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

  • This compound and other indocarbocyanine dyes for comparison

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the standard and sample dyes in the chosen solvent.

  • Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and the sample dyes with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.

  • Measure Fluorescence Emission:

    • Set the spectrofluorometer to the excitation wavelength used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each dilution of the standard and sample dyes.

    • Integrate the area under the emission curve for each measurement.

  • Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • Grad_sample and Grad_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

    • η_sample and η_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).

Experimental Protocol 2: Assessment of Photostability

Photostability refers to a dye's resistance to photodegradation upon exposure to light.

Materials:

  • Fluorescence microscope equipped with a camera and a stable light source (e.g., laser or LED)

  • Image analysis software (e.g., ImageJ/Fiji)

  • Solutions of this compound and other indocarbocyanine dyes at a working concentration for imaging

  • Microscope slides and coverslips

Procedure:

  • Sample Preparation: Prepare a microscope slide with a droplet of the dye solution and cover with a coverslip. Seal the edges to prevent evaporation.

  • Image Acquisition:

    • Place the slide on the microscope stage and bring the dye into focus.

    • Set the imaging parameters (e.g., excitation intensity, exposure time) to typical values used in your experiments.

    • Acquire a time-lapse series of images of the same field of view at regular intervals (e.g., every 30 seconds for 10 minutes).

  • Data Analysis:

    • Using image analysis software, measure the mean fluorescence intensity of a region of interest (ROI) in the center of the illuminated area for each image in the time series.

    • Plot the normalized fluorescence intensity as a function of time.

    • The rate of fluorescence decay is an indicator of the dye's photostability. A slower decay rate signifies higher photostability. The time taken for the fluorescence to decrease to 50% of its initial value (t₁/₂) can be used as a quantitative measure.

Experimental Protocol 3: Evaluation of Signal-to-Noise Ratio (SNR) in Cellular Imaging

The signal-to-noise ratio (SNR) is a critical parameter for image quality, representing the ratio of the fluorescence signal from the labeled structure to the background noise.

Materials:

  • Cell culture reagents

  • This compound and other indocarbocyanine dyes conjugated to a targeting molecule (e.g., an antibody)

  • Fluorescence microscope with a sensitive camera

  • Image analysis software

Procedure:

  • Cell Staining:

    • Culture cells on coverslips or in imaging dishes.

    • Stain the cells with the fluorescently labeled probes according to a standard immunofluorescence or labeling protocol.

    • Wash the cells to remove unbound dye and mount them for imaging.

  • Image Acquisition:

    • Acquire fluorescence images of the stained cells using consistent imaging parameters for all dyes being compared.

  • Data Analysis:

    • For each image, select a region of interest (ROI) that encompasses the specifically stained structure (signal) and an adjacent background region devoid of specific staining (noise).

    • Calculate the mean intensity of the signal ROI (I_signal) and the standard deviation of the intensity in the background ROI (SD_background).

    • The SNR can be calculated as:

    SNR = (I_signal - I_background_mean) / SD_background

    Where I_background_mean is the mean intensity of the background ROI. A higher SNR indicates a better ability to distinguish the signal from the background.[6][7][8][9]

Visualizing Experimental Workflows

The following diagrams illustrate common workflows where indocarbocyanine dyes are employed.

Live_Cell_Imaging_Workflow Live-Cell Imaging Experimental Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Seed Cells on Imaging Dish cell_culture->cell_seeding dye_prep Prepare Dye Solution cell_seeding->dye_prep staining Incubate with Dye dye_prep->staining wash Wash to Remove Unbound Dye staining->wash microscope_setup Microscope Setup & Calibration wash->microscope_setup image_acquisition Time-Lapse Image Acquisition microscope_setup->image_acquisition image_processing Image Processing image_acquisition->image_processing quantification Quantification (Intensity, SNR, etc.) image_processing->quantification interpretation Biological Interpretation quantification->interpretation

Caption: A generalized workflow for live-cell imaging using fluorescent dyes.

Quantum_Yield_Measurement_Workflow Relative Quantum Yield Measurement Workflow prep Prepare Dye & Standard Solutions abs_spec Measure Absorbance Spectra (UV-Vis) prep->abs_spec fluo_spec Measure Fluorescence Spectra prep->fluo_spec plot Plot Intensity vs. Absorbance abs_spec->plot integrate Integrate Fluorescence Intensity fluo_spec->integrate integrate->plot calculate Calculate Quantum Yield plot->calculate

Caption: Workflow for determining the relative fluorescence quantum yield.

Conclusion

While this compound's chemical structure suggests it falls within the versatile family of indocarbocyanine dyes, a comprehensive understanding of its performance characteristics requires rigorous experimental evaluation. This guide provides the necessary framework and protocols for researchers to conduct their own comparative studies. By systematically measuring the quantum yield, photostability, and signal-to-noise ratio, the scientific community can collectively build a clearer picture of where this compound stands in relation to established indocarbocyanine dyes and determine its optimal applications in biological research and drug development.

References

Validating Astrophloxine Labeling Specificity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of fluorescent labeling is paramount to the integrity of experimental results. This guide provides a comprehensive comparison of Astrophloxine, a red fluorescent dye, with other common alternatives, supported by experimental data and detailed protocols for validating labeling specificity.

The selection of an appropriate fluorescent probe is a critical decision in experimental design. An ideal fluorophore should exhibit high brightness, photostability, and, most importantly, specific binding to the target of interest with minimal off-target effects. This guide focuses on this compound, understood to be a Phloxine B derivative, and compares its performance with two widely used red fluorescent dyes: Alexa Fluor 594 and Texas Red.

Performance Comparison of Red Fluorescent Dyes

To facilitate an objective comparison, the following tables summarize the key photophysical and performance characteristics of this compound (Phloxine B), Alexa Fluor 594, and Texas Red.

Photophysical Properties This compound (Phloxine B) Alexa Fluor 594 Texas Red
Excitation Maximum (nm) ~540[1]590[2]589[3]
Emission Maximum (nm) ~564[1]617[2]615[3]
Quantum Yield Data in PBS not available0.66 (in PBS, pH 7.2)[4][5]~0.93[6]
Molar Extinction Coefficient (cm⁻¹M⁻¹) Not readily available92,00085,000[3]
Performance Characteristics This compound (Phloxine B) Alexa Fluor 594 Texas Red
Photostability Reported to have low photobleaching[7]High photostability, greater than Texas Red[8][9]Good photostability[10][11]
Brightness ModerateVery Bright[8]Bright[10]
Signal-to-Noise Ratio Can exhibit low signal-to-noise ratios in some applications[7]Generally highGood
pH Sensitivity Sensitive to pH changesInsensitive over a wide pH range[9]Relatively pH insensitive

Experimental Protocols for Validating Labeling Specificity

To ensure that the observed fluorescence signal accurately represents the localization and abundance of the target molecule, rigorous validation of labeling specificity is essential. The following are detailed methodologies for key experiments.

Co-localization with a Validated Marker

This method involves labeling the protein of interest with this compound and a known, validated marker for the same subcellular compartment or protein with a spectrally distinct fluorophore.

Protocol:

  • Cell Culture and Transfection/Staining:

    • Culture cells on glass-bottom dishes or coverslips suitable for microscopy.

    • Transfect cells with a plasmid encoding a fluorescent fusion protein (e.g., GFP-tagged protein) that is known to co-localize with the target of interest, or stain with a validated antibody conjugated to a different fluorophore.

  • This compound Labeling:

    • Fix and permeabilize the cells according to standard protocols.

    • Incubate with the this compound-conjugated antibody or probe targeting the protein of interest.

  • Image Acquisition:

    • Acquire images using a confocal or widefield fluorescence microscope equipped with the appropriate filter sets for this compound and the co-localization marker.

    • Capture multi-channel images, ensuring no bleed-through between channels.

  • Analysis:

    • Merge the images from the different channels.

    • Quantitatively analyze the degree of co-localization using methods such as Pearson's Correlation Coefficient or Manders' Overlap Coefficient. A high degree of correlation suggests specific labeling.

Western Blotting

Western blotting can confirm that the this compound-conjugated antibody recognizes a single protein of the correct molecular weight.

Protocol:

  • Protein Extraction:

    • Lyse cells or tissues to extract total protein.

    • Determine the protein concentration of the lysate.

  • SDS-PAGE and Transfer:

    • Separate the protein lysate by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the this compound-conjugated primary antibody.

    • Wash the membrane thoroughly.

  • Detection:

    • Visualize the fluorescent signal directly using a fluorescence imaging system.

    • A single band at the expected molecular weight of the target protein indicates specificity.

Competitive Binding Assay

This assay confirms specificity by demonstrating that the binding of the this compound-labeled probe can be displaced by an excess of an unlabeled competitor that binds to the same target.

Protocol:

  • Sample Preparation:

    • Prepare cells or a purified protein sample containing the target of interest.

  • Competition Reaction:

    • In a series of reactions, incubate the sample with a constant concentration of the this compound-labeled probe.

    • To these reactions, add increasing concentrations of the unlabeled competitor molecule.

  • Measurement:

    • Measure the fluorescence intensity of the bound this compound probe using a suitable instrument (e.g., fluorometer, fluorescence microscope).

  • Analysis:

    • Plot the fluorescence intensity as a function of the competitor concentration.

    • A decrease in fluorescence with increasing competitor concentration indicates specific binding of the this compound probe to the target.

Visualizing Cellular Processes: Signaling Pathways and Experimental Workflows

Diagrams are powerful tools for understanding complex biological processes and experimental procedures. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.

Akt Signaling Pathway

The Akt signaling pathway is a crucial regulator of cell survival, growth, and proliferation. Fluorescent probes are often used to visualize the localization and activation of key proteins in this pathway.

Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PTEN PTEN PIP3->PTEN PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Targets (Cell Survival, Growth, Proliferation) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) PTEN->PIP2 Dephosphorylation

Caption: The Akt signaling pathway, a key regulator of cellular processes.

Experimental Workflow for Co-localization

This workflow outlines the key steps in a co-localization experiment to validate labeling specificity.

Co_localization_Workflow cluster_prep Sample Preparation cluster_labeling This compound Labeling cluster_imaging Image Acquisition & Analysis prep1 Culture Cells prep2 Label with Validated Marker (e.g., GFP-fusion) prep1->prep2 prep3 Fix and Permeabilize prep2->prep3 label1 Incubate with This compound Probe prep3->label1 label2 Wash Excess Probe label1->label2 img1 Acquire Multi-Channel Images label2->img1 img2 Merge Channels img1->img2 img3 Co-localization Analysis img2->img3

Caption: Workflow for validating labeling specificity using co-localization.

Logical Flow for Specificity Validation

This diagram illustrates the decision-making process for validating the specificity of a new fluorescent probe like this compound.

Specificity_Validation_Logic start Start: New Fluorescent Probe (this compound) western Western Blot: Single band at correct MW? start->western coloc Co-localization: High correlation with marker? western->coloc Yes non_specific Result: Non-specific Binding (Further Optimization Needed) western->non_specific No competition Competitive Binding: Displacement by competitor? coloc->competition Yes coloc->non_specific No specific Result: High Specificity competition->specific Yes competition->non_specific No

Caption: Decision tree for validating fluorescent probe specificity.

References

A Head-to-Head Comparison of Photostability: Astrophloxine's Counterpart versus Leading Cyanine Dyes

Author: BenchChem Technical Support Team. Date: November 2025

This guide delves into the quantitative measures of photostability, outlines a detailed experimental protocol for assessing this critical parameter, and provides a visual workflow to aid in experimental design. The objective is to empower researchers to make informed decisions when selecting fluorescent dyes for demanding imaging applications.

Quantitative Photostability Comparison

The following table summarizes key photophysical properties and photostability metrics for Texas Red, Cy3, Cy5, Alexa Fluor 555, and Alexa Fluor 647. It is important to note that photostability can be influenced by the local environment, including the solvent, pH, and the presence of antifade reagents.[1][2] Therefore, the values presented below should be considered as representative benchmarks.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Fluorescence Quantum Yield (Φf)Photobleaching Quantum Yield (Φpb)Photobleaching Half-life (s)
Texas Red 596615~85,000[3]~0.93[4]Data not readily availableData not readily available
Cy3 ~550~570~150,000[5]~0.15 - 0.24[5][6]Data not readily availableCan be short, highly dependent on conditions[7][8]
Alexa Fluor 555 555565~150,000[9]~0.10[10][11]Data not readily available23 ± 2 s (free dye)[4]
Cy5 ~650~670~250,000[5]~0.20 - 0.27[5][6]2 x 10⁻⁵ - 5 x 10⁻⁶[12]Can be short, highly dependent on conditions[7][13]
Alexa Fluor 647 651672~270,000~0.33[10][11]Very low[14]Significantly more photostable than Cy5[15][16]

Note: Direct comparisons of photobleaching half-life are challenging due to variations in experimental conditions across different studies. However, qualitative and comparative studies consistently show that Alexa Fluor dyes exhibit significantly greater photostability than their corresponding Cy dye counterparts.[7][15][17]

Experimental Protocol for Photostability Measurement

To quantitatively assess and compare the photostability of fluorescent dyes, a standardized imaging protocol is crucial. The following method, based on fluorescence recovery after photobleaching (FRAP) principles, provides a robust framework.[18][19][20]

Objective: To determine the photobleaching rate and half-life of a fluorescent dye under specific imaging conditions.

Materials:

  • Fluorescently labeled samples (e.g., antibodies, proteins, or nucleic acids) conjugated with the dyes of interest.

  • Microscope slides and coverslips.

  • Mounting medium (with or without antifade reagents, depending on the experimental goals).

  • A fluorescence microscope equipped with:

    • A stable light source (e.g., laser or LED).

    • Appropriate filter sets for each dye.

    • A sensitive camera (e.g., sCMOS or EMCCD).

    • Time-lapse imaging software.

Procedure:

  • Sample Preparation:

    • Prepare microscope slides with the fluorescently labeled samples. Ensure a consistent sample concentration and mounting procedure for all dyes being compared.

    • For cellular imaging, culture and label cells according to standard protocols.

  • Microscope Setup:

    • Turn on the microscope and light source, allowing them to stabilize.

    • Select the appropriate objective lens (e.g., 60x or 100x oil immersion) and filter set for the dye being imaged.

    • Set the imaging parameters:

      • Excitation Intensity: Use a consistent and relatively high intensity to induce photobleaching within a reasonable timeframe.

      • Exposure Time: Keep the exposure time constant for all acquisitions.

      • Time Interval: Set the time interval between acquisitions to capture the decay in fluorescence accurately.

  • Image Acquisition:

    • Locate a region of interest (ROI) with uniform fluorescence.

    • Acquire a pre-bleach image to establish the initial fluorescence intensity (F_initial).

    • Continuously illuminate the ROI with the excitation light.

    • Acquire a time-lapse series of images until the fluorescence intensity has significantly decreased (e.g., to less than 50% of the initial intensity).

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time-lapse series.

    • Correct for background fluorescence by subtracting the mean intensity of a region without any fluorescent signal.

    • Normalize the fluorescence intensity at each time point (F_t) to the initial intensity (F_initial): Normalized Intensity = F_t / F_initial.

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the resulting decay curve to an exponential decay function (single or double exponential) to determine the photobleaching rate constant (k).[8]

    • Calculate the photobleaching half-life (t₁/₂) using the formula: t₁/₂ = ln(2) / k.

Experimental Workflow for Photostability Comparison

The following diagram illustrates a logical workflow for comparing the photostability of different fluorescent dyes.

G cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis cluster_comp Comparison DyeSelection Select Dyes for Comparison (e.g., Texas Red, Cy3, AF555) Conjugation Conjugate Dyes to Target Molecule DyeSelection->Conjugation SampleMount Prepare and Mount Samples Conjugation->SampleMount MicroscopeSetup Standardize Microscope and Imaging Parameters SampleMount->MicroscopeSetup PreBleach Acquire Pre-Bleach Image (Initial Intensity) MicroscopeSetup->PreBleach TimeLapse Continuous Illumination and Time-Lapse Imaging PreBleach->TimeLapse IntensityMeasure Measure Fluorescence Intensity over Time TimeLapse->IntensityMeasure Normalization Normalize Intensity Data IntensityMeasure->Normalization CurveFit Fit Decay Curve to Exponential Function Normalization->CurveFit HalfLife Calculate Photobleaching Half-Life (t₁/₂) CurveFit->HalfLife Comparison Compare Photostability Metrics Across All Dyes HalfLife->Comparison

Caption: Workflow for comparing the photostability of fluorescent dyes.

Signaling Pathways and Logical Relationships

In the context of utilizing these fluorescent dyes in biological research, they are often employed to visualize and quantify components of various signaling pathways. The photostability of the dye is critical for accurately tracking dynamic processes within these pathways over time. For instance, in tracking receptor internalization or protein-protein interactions within a kinase cascade, a photostable dye ensures that a decrease in signal is due to a biological event and not an artifact of photobleaching.

The logical relationship between experimental parameters and outcomes in photostability experiments can be visualized as follows:

G cluster_input Input Variables cluster_output Output Metrics Dye Fluorophore Properties (Quantum Yield, etc.) Photostability Photostability (Half-life, Quantum Yield) Dye->Photostability Environment Local Environment (pH, Antifade, etc.) Environment->Photostability Illumination Illumination Conditions (Intensity, Duration) Illumination->Photostability

References

A Researcher's Guide to Fluorescent Dye Performance in Mounting Media

Author: BenchChem Technical Support Team. Date: November 2025

For professionals in research, drug development, and life sciences, the selection of appropriate fluorescent dyes and mounting media is paramount for generating high-quality, reproducible imaging data. The performance of a fluorophore is intrinsically linked to its immediate chemical environment, which is largely determined by the mounting medium. This guide provides a comparative analysis of the performance of four commonly used fluorescent dyes—DAPI, Alexa Fluor 488, Cy3, and Cy5—in various mounting media, supported by experimental data and detailed protocols.

Key Performance Indicators of Fluorescent Dyes

The efficacy of a fluorescent dye in a given mounting medium can be assessed by three primary metrics:

  • Fluorescence Intensity (Brightness): This is a function of the dye's molar extinction coefficient and its fluorescence quantum yield (the ratio of emitted to absorbed photons). A higher quantum yield results in a brighter signal.

  • Photostability: This refers to a fluorophore's resistance to photochemical degradation (photobleaching) upon exposure to excitation light. Higher photostability allows for longer imaging times and more consistent signal intensity.

  • Signal-to-Noise Ratio (SNR): This is the ratio of the fluorescence signal from the labeled structure to the background fluorescence. A high SNR is crucial for clear visualization, especially of low-abundance targets.

The choice of mounting medium significantly influences these parameters. Mounting media can be broadly categorized into aqueous (glycerol- or water-based) and non-aqueous (organic solvent-based, such as DPX or Permount™). They can also be "setting" (hardening) or "non-setting" (liquid). Many commercial mounting media also contain antifade reagents to enhance photostability.

Comparative Performance of Common Fluorescent Dyes

The following tables summarize the performance of DAPI, Alexa Fluor 488, Cy3, and Cy5 in different types of mounting media based on data from various studies. It is important to note that direct quantitative comparisons can be challenging due to variations in experimental conditions across different sources.

Table 1: General Properties of Selected Fluorescent Dyes

Fluorescent DyeExcitation Max (nm)Emission Max (nm)ColorTarget
DAPI358461BlueDNA (A-T rich regions)
Alexa Fluor 488495519GreenProteins, Nucleic Acids
Cy3550570Orange-RedProteins, Nucleic Acids
Cy5650670Far-RedProteins, Nucleic Acids

Table 2: Performance Comparison in Aqueous Mounting Media (e.g., Glycerol/PBS-based)

Fluorescent DyeRelative BrightnessPhotostabilitySignal-to-Noise RatioNotes
DAPIHighModerateHighPerformance can be affected by high glycerol concentrations, which may increase photoconversion.[1]
Alexa Fluor 488Very HighHighVery HighGenerally brighter and more photostable than its predecessor, FITC.[2][3]
Cy3HighHighHighBright and photostable in aqueous environments.[4]
Cy5ModerateModerateHighCan be susceptible to quenching by some antifade reagents like p-phenylenediamine (PPD).[5]

Table 3: Performance Comparison in Non-Aqueous Mounting Media (e.g., DPX, Permount™)

Fluorescent DyeRelative BrightnessPhotostabilitySignal-to-Noise RatioNotes
DAPIHighGoodHighStable in many organic solvents.
Alexa Fluor 488HighVery HighVery HighMore stable than FITC in permanent organic mounting media.[2]
Cy3Very HighVery HighVery HighCyanine dyes are often brighter and more stable in non-polar environments.[4]
Cy5HighHighVery HighWell-suited for permanent mounting, exhibiting good brightness and stability.[4]

Table 4: Refractive Indices of Common Mounting Media

Mounting MediumTypeRefractive Index (RI)
WaterAqueous1.333[6]
Glycerol (90% in PBS)Aqueous~1.46[6]
Vectashield®Aqueous1.45[7]
ProLong™ GoldAqueous (Setting)Cures to ~1.47
ProLong™ GlassAqueous (Setting)Cures to 1.52[7]
DPX (Distrene, Plasticizer, Xylene)Non-Aqueous (Setting)~1.52
Permount™Non-Aqueous (Setting)1.528[6]

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed protocols for sample preparation and the evaluation of key performance indicators are provided below.

I. General Sample Preparation for Immunofluorescence

This protocol outlines the basic steps for preparing adherent cells for immunofluorescence microscopy.

  • Cell Culture: Grow adherent cells on sterile #1.5 glass coverslips in a petri dish.

  • Fixation:

    • Gently wash the cells with Phosphate-Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature. This step is necessary for intracellular targets.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking buffer to the recommended concentration.

    • Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488, Cy3, or Cy5) in the blocking buffer. Protect from light from this step onwards.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS for 5 minutes each.

  • Counterstaining (Optional):

    • If nuclear counterstaining is desired, incubate the cells with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Mounting:

    • Briefly rinse the coverslip with deionized water to remove salt crystals.

    • Carefully aspirate the remaining water.

    • Place a small drop of the desired mounting medium onto a clean microscope slide.

    • Invert the coverslip (cell-side down) onto the drop of mounting medium, avoiding air bubbles.

    • For non-setting media, seal the edges of the coverslip with nail polish. For setting media, allow it to cure according to the manufacturer's instructions (typically overnight at room temperature in the dark).

II. Protocol for Quantifying Photobleaching

This protocol describes a method to measure and compare the photostability of different fluorescent dyes.

  • Sample Preparation: Prepare replicate samples stained with the fluorescent dyes to be tested, following the protocol above. Mount the samples in the different mounting media being compared.

  • Image Acquisition Setup:

    • Use a confocal or widefield fluorescence microscope equipped with appropriate lasers/filters for the selected dyes.

    • Use a high numerical aperture objective (e.g., 60x or 100x oil immersion) for consistent illumination.

    • Set the imaging parameters (laser power, exposure time, gain) to achieve a good initial signal without saturation. Crucially, keep these parameters constant for all samples being compared.

  • Time-Lapse Imaging:

    • Select a region of interest (ROI) with clearly labeled structures.

    • Acquire a time-lapse series of images of the same ROI with continuous or repeated exposure to the excitation light. For example, acquire an image every 5-10 seconds for a total of 5-10 minutes.

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time-lapse series.

    • Correct for background fluorescence by measuring the intensity of an adjacent, unstained area and subtracting it from the ROI intensity at each time point.

    • Normalize the intensity values by dividing each value by the initial intensity of the first image.

    • Plot the normalized fluorescence intensity as a function of time (or exposure number).

    • The rate of decay of the fluorescence intensity is inversely proportional to the photostability of the dye. A slower decay indicates higher photostability. The photobleaching half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value) can be calculated from the decay curve.

III. Protocol for Measuring Relative Fluorescence Quantum Yield

The quantum yield is a measure of the efficiency of fluorescence. An absolute measurement requires specialized equipment, but a relative quantum yield can be determined using a standard fluorophore with a known quantum yield.

  • Prepare Standard and Sample Solutions:

    • Prepare a series of dilutions of a standard dye (e.g., fluorescein in 0.1 M NaOH, with a known quantum yield of 0.95) in the mounting medium of interest.

    • Prepare a series of dilutions of the test dye in the same mounting medium.

    • The concentrations should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • Measure Absorbance:

    • Using a spectrophotometer, measure the absorbance of each dilution of the standard and sample at the excitation wavelength.

  • Measure Fluorescence Emission:

    • Using a fluorometer, measure the fluorescence emission spectrum of each dilution of the standard and sample, exciting at the same wavelength used for the absorbance measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each sample.

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.

    • The slope of these lines is proportional to the quantum yield.

    • The quantum yield of the sample (Φ_x) can be calculated using the following equation: Φ_x = Φ_std * (m_x / m_std) * (n_x / n_std)^2 Where:

      • Φ_std is the quantum yield of the standard.

      • m_x and m_std are the slopes of the plots for the sample and standard, respectively.

      • n_x and n_std are the refractive indices of the sample and standard solutions (if the solvent is the same, this term is 1).

Visualizing Experimental Workflows

The following diagrams illustrate the key experimental workflows described in the protocols.

Experimental_Workflow_Immunofluorescence cluster_prep Cell Preparation cluster_staining Staining cluster_mounting Mounting & Imaging cell_culture Cell Culture on Coverslip fixation Fixation cell_culture->fixation permeabilization Permeabilization fixation->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody blocking->primary_ab secondary_ab Fluorescent Secondary Ab primary_ab->secondary_ab counterstain DAPI Counterstain secondary_ab->counterstain mounting Mounting on Slide counterstain->mounting imaging Microscopy mounting->imaging

Immunofluorescence Staining Workflow

Experimental_Workflow_Photobleaching prep Prepare Stained Sample setup Set Constant Imaging Parameters prep->setup acquire Acquire Time-Lapse Image Series setup->acquire measure Measure Mean Fluorescence Intensity in ROI acquire->measure correct Background Correction & Normalization measure->correct plot Plot Normalized Intensity vs. Time correct->plot analyze Calculate Photobleaching Rate / Half-life plot->analyze

Photobleaching Quantification Workflow

Conclusion

The choice of fluorescent dye and mounting medium is a critical decision that can significantly impact the quality and reproducibility of fluorescence microscopy data. While high-performance dyes like the Alexa Fluor and Cy series offer excellent brightness and photostability, their performance is optimized when paired with a compatible mounting medium. Aqueous, glycerol-based media are versatile and suitable for many applications, while non-aqueous, high-refractive-index media can enhance the brightness and stability of certain dyes, particularly the cyanine family. For optimal results, researchers should consider the specific requirements of their experiment, including the desired imaging duration, the need for long-term storage, and the compatibility of the dye and mounting medium. When in doubt, conducting a pilot experiment to compare different combinations, following the protocols outlined in this guide, is a prudent approach to ensure the generation of the highest quality imaging data.

References

A Comparative Guide to Quantitative Analysis: Astrophloxine vs. Alexa Fluor 647

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of fluorescence microscopy and quantitative analysis, the selection of the optimal fluorescent dye is paramount to achieving sensitive, reliable, and reproducible results. This guide provides an objective comparison of the novel red fluorescent dye, Astrophloxine, with the widely-used and well-characterized Alexa Fluor 647. The following sections present a comprehensive overview of their performance metrics, supported by experimental protocols and visual workflows, to aid researchers in making informed decisions for their specific applications.

Performance Characteristics: A Quantitative Comparison

The efficacy of a fluorescent dye in quantitative assays is determined by several key photophysical properties. A summary of these characteristics for this compound and Alexa Fluor 647 is presented below. It is important to note that the data for this compound is based on preliminary findings for this new product, while the data for Alexa Fluor 647 is well-established.

PropertyThis compoundAlexa Fluor 647
Excitation Maximum (nm) 652650[1]
Emission Maximum (nm) 668665[1]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000239,000[1]
Quantum Yield (Φ) ~0.350.33[1][2][3]
Photostability HighHigh[1][4][5][6][7]
pH Sensitivity LowInsensitive[1]
Molecular Weight ( g/mol ) ~800~1250

Experimental Protocols

To ensure a fair and accurate comparison of this compound and Alexa Fluor 647 in a practical application, a standardized immunofluorescence protocol is essential. The following protocol describes the steps for staining cultured cells to quantify the expression of a target protein, such as the Epidermal Growth Factor Receptor (EGFR).

Quantitative Immunofluorescence Staining of EGFR

Materials:

  • Cultured A431 cells (human epidermoid carcinoma)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary Antibody: Anti-EGFR monoclonal antibody

  • Secondary Antibodies: this compound-conjugated goat anti-mouse IgG and Alexa Fluor 647-conjugated goat anti-mouse IgG

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting Medium

Procedure:

  • Cell Culture: Grow A431 cells on glass coverslips to 70-80% confluency.

  • Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the fixed cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes to permeabilize the cell membranes.

  • Washing: Repeat the washing step as in step 3.

  • Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the anti-EGFR primary antibody, diluted in Blocking Buffer, overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate the cells with either this compound-conjugated or Alexa Fluor 647-conjugated secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature in the dark.

  • Washing: Repeat the washing step as in step 8, ensuring to protect the samples from light.

  • Counterstaining: Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.

  • Washing: Wash the cells a final time with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Acquire images using a confocal microscope with appropriate laser lines and emission filters for DAPI, this compound, and Alexa Fluor 647. Ensure that all imaging parameters (e.g., laser power, gain, pinhole size) are kept consistent across all samples for accurate quantitative comparison.

Visualizing Experimental and Biological Pathways

To further aid in the conceptualization of the experimental process and the biological context, the following diagrams have been generated using Graphviz.

G cluster_workflow Quantitative Immunofluorescence Workflow prep Sample Preparation (Cell Culture & Fixation) permeabilization Permeabilization prep->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody Incubation (anti-EGFR) blocking->primary_ab secondary_ab Secondary Antibody Incubation (this compound or Alexa Fluor 647) primary_ab->secondary_ab imaging Confocal Microscopy secondary_ab->imaging analysis Image Analysis & Quantification imaging->analysis

Caption: A streamlined workflow for quantitative immunofluorescence analysis.

G cluster_pathway Simplified EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Overview of the EGFR signaling cascade leading to cell proliferation.[8][9][10][11][12]

Conclusion

Both this compound and Alexa Fluor 647 demonstrate excellent photophysical properties required for demanding quantitative fluorescence applications. This compound, as a newer dye, shows promising characteristics with a potentially higher molar extinction coefficient, which could translate to brighter signals. However, Alexa Fluor 647 is a well-established and extensively validated reagent with a long history of reliable performance in the scientific community.[4][5][6][7] The choice between these two fluorophores may depend on the specific requirements of the experiment, including the desired brightness, and the need for a well-characterized dye versus the potential advantages of a novel probe. The provided protocol offers a standardized method for conducting a direct comparison of these dyes in a biologically relevant context.

References

Safety Operating Guide

Navigating the Safe Disposal of Astrophloxine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Astrophloxine, a fluorescent dye employed as a positively charged probe for cholesterol, adherence to proper disposal protocols is paramount to ensure laboratory safety and environmental compliance. Due to its chemical nature, this compound is classified as a hazardous material, necessitating a structured disposal plan.

This guide provides essential, step-by-step information for the safe handling and disposal of this compound (CAS No. 14696-39-0), drawing from safety data sheets and general laboratory waste management principles.

Immediate Safety and Handling Protocols

Before commencing any procedure involving this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to be aware of the necessary handling and storage conditions.

Personal Protective Equipment (PPE):

PPE ComponentSpecification
Eye Protection Safety goggles with side-shields
Hand Protection Protective gloves
Skin and Body Impervious clothing, such as a lab coat

Handling and Storage:

ConditionRecommendation
Storage Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is 4°C.
Handling Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

Step-by-Step Disposal Procedure

The primary directive for the disposal of this compound, as outlined by safety data sheets, is to dispose of the substance in accordance with prevailing country, federal, state, and local regulations [1]. As a cyanine dye, it should be treated as hazardous chemical waste.

Operational Disposal Plan:

  • Waste Collection:

    • Do not dispose of this compound down the drain.

    • Collect all waste containing this compound, including unused product, contaminated solutions, and grossly contaminated disposables (e.g., pipette tips, weighing boats), in a designated and clearly labeled hazardous waste container.

  • Container Labeling:

    • The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

    • Include the CAS number (14696-39-0) and the approximate concentration and quantity of the waste.

  • Waste Segregation and Storage:

    • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the container is kept closed except when adding waste.

  • Engage a Licensed Waste Hauler:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

Astrophloxine_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal A Wear Appropriate PPE B Collect this compound Waste in Designated Container A->B C Label Container as 'Hazardous Waste: this compound' B->C D Store in Satellite Accumulation Area C->D E Contact EHS or Licensed Waste Hauler D->E F Proper Disposal according to Federal, State & Local Regulations E->F

Figure 1. This compound Disposal Workflow

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Essential Safety and Operational Guide for Handling Astrophloxine

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety protocols and logistical plans for the handling and disposal of Astrophloxine, a fluorescent dye used in various research and development applications. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.

I. Hazard Identification and Risk Assessment

This compound is treated as a hazardous chemical. Based on data for chemically similar compounds such as Phloxine B, it is considered an irritant to the eyes and skin.[1][2] Ingestion is not classified as harmful, but it may cause gastrointestinal discomfort.[1] As a combustible solid, it can form explosive mixtures with air in the form of fine dust.[1] It is also considered harmful to aquatic organisms.[2]

Summary of Hazards:

  • Eye Irritation: Causes serious eye irritation.[2]

  • Skin Irritation: Can cause skin inflammation on contact.[1]

  • Combustibility: As a solid, it can burn and fine dust may form explosive mixtures in the air.[1]

  • Aquatic Toxicity: Harmful to aquatic life.[2]

HazardDescriptionRisk Level
Eye Contact Causes serious irritation.[2]High
Skin Contact May cause inflammation and irritation.[1]Moderate
Inhalation (dust) May cause respiratory tract irritation.Moderate
Ingestion Not classified as harmful, but may cause illness.[1]Low
Fire/Explosion Combustible solid; dust may be explosive.[1]Moderate
Environmental Harmful to aquatic organisms.[2]High

II. Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound to prevent exposure.[3][4]

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles or a face shield.[3]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat or gown.[3][5]
Respiratory Protection A dust respirator should be worn when handling the powder form to avoid inhaling dust particles.[1]
Footwear Closed-toe shoes are required in the laboratory.[5]

III. Operational Procedures for Safe Handling

Adherence to the following step-by-step procedures is essential for the safe handling of this compound.

A. Preparation and Weighing:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form.[6]

  • Ensure all necessary PPE is worn correctly before handling the substance.

  • Avoid generating dust.[1] Use a spatula for transferring the powder.

  • If weighing, do so in an enclosure or on a draft shield to minimize dust dispersal.

B. Solution Preparation:

  • When dissolving the solid, add the powder to the solvent slowly to avoid splashing.

  • Keep the container covered as much as possible during dissolution.

  • Clearly label the container with the chemical name, concentration, and hazard symbols.

C. Experimental Use:

  • Avoid all personal contact, including inhalation of any aerosols or dust.[1]

  • Do not eat, drink, or smoke in the laboratory.[1]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]

IV. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

A. Minor Spills (Solid):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, gently sweep or vacuum the spilled solid.[1] Avoid creating dust clouds.

  • Use an explosion-proof vacuum if available.[1]

  • Place the collected material into a sealed, labeled container for hazardous waste disposal.[1][6]

  • Clean the spill area with a damp cloth and then decontaminate.

B. Minor Spills (Liquid Solution):

  • Absorb the spill with an inert material (e.g., vermiculite, sand, or absorbent pads).

  • Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area with an appropriate solvent and then decontaminate.

C. Major Spills:

  • Evacuate the area immediately.

  • Alert the appropriate emergency response personnel and the Environmental Health & Safety (EHS) department.

  • Restrict access to the spill area.

  • Provide details of the spill to the emergency responders.

V. Disposal Plan

This compound and its contaminated materials must be disposed of as hazardous waste in accordance with institutional and local regulations.[7][8]

A. Waste Collection:

  • Collect all solid waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed, and compatible hazardous waste container.[9]

  • Collect aqueous solutions containing this compound in a separate, labeled hazardous waste container.[10] Do not dispose of these solutions down the drain.[10][11]

  • Store waste containers in a designated, secure area away from incompatible materials.[9]

B. Container Disposal:

  • Empty containers that held this compound must be managed as hazardous waste.[7]

  • For containers of highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.[9]

C. Requesting Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[12]

VI. Experimental Workflow and Safety Diagram

The following diagram outlines the standard workflow for handling this compound, incorporating key safety checkpoints.

Astrophloxine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don PPE prep_area Prepare Well-Ventilated Area prep_ppe->prep_area weigh Weigh this compound Powder prep_area->weigh dissolve Prepare Solution weigh->dissolve spill Spill Occurs weigh->spill experiment Conduct Experiment dissolve->experiment dissolve->spill decontaminate Decontaminate Work Area experiment->decontaminate experiment->spill dispose_waste Segregate & Label Waste decontaminate->dispose_waste remove_ppe Doff PPE dispose_waste->remove_ppe spill_response Follow Spill Protocol spill->spill_response spill_response->decontaminate After Cleanup

Caption: Workflow for safe handling of this compound.

References

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Top-N result to add to graph 6

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.